molecular formula C6H2Cl3NO4S B1323167 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride CAS No. 276702-53-5

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1323167
CAS No.: 276702-53-5
M. Wt: 290.5 g/mol
InChI Key: KMRQWMSLMFLCKC-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl3NO4S and its molecular weight is 290.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,6-dichloro-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWMSLMFLCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634248
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276702-53-5
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 276702-53-5

Introduction

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a highly reactive aromatic organic compound that serves as a important intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its utility stems from the presence of a sulfonyl chloride group, which can readily react with nucleophiles, and the electron-withdrawing nature of the two chlorine atoms and the nitro group, which enhances its reactivity.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 276702-53-5[2]
Molecular Formula C₆H₂Cl₃NO₄S[2]
Molecular Weight 290.51 g/mol [1]
IUPAC Name This compound[2]
Purity ≥95%[1]
Appearance Solid
Storage Temperature 2-8°C, stored in inert gas[1]

Synthesis

Proposed Experimental Protocol

Materials:

  • 2,6-dichloro-3-nitroaniline

  • Concentrated hydrochloric acid

  • Acetic acid

  • Sodium nitrite

  • Copper(I) chloride

  • Liquid sulfur dioxide

  • Toluene

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of 2,6-dichloro-3-nitroaniline in acetic acid and concentrated hydrochloric acid is prepared in a beaker and cooled to below -5 °C in an acetone/ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled suspension over 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred for an additional hour.

  • The resulting diazonium salt solution is filtered and added over 20 minutes to a suspension of copper(I) chloride in liquid sulfur dioxide, concentrated hydrochloric acid, acetic acid, and toluene at 0 °C.

  • After stirring for one hour, the organic layer is separated, washed with water, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to afford this compound as a solid.

This protocol is adapted from a procedure for a similar compound and may require optimization.[3]

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and as a protecting group for amines.

Synthesis of Sulfonamides

The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs.[4]

General Experimental Protocol for Sulfonylation of Amines:

  • To a solution of the amine in a suitable solvent (e.g., dichloromethane), an equimolar amount of this compound is added.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 1M HCl) and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the sulfonamide product.

The following diagram illustrates the general workflow for the synthesis of sulfonamides from amines using a sulfonyl chloride.

Sulfonamide_Synthesis Amine Amine (Primary or Secondary) Reaction Reaction Mixture Amine->Reaction SulfonylChloride 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride SulfonylChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup (Acid/Brine Wash) Reaction->Workup + H₂O, Acid Product Sulfonamide Product Workup->Product Purification

Caption: General workflow for the synthesis of sulfonamides.

Amine Protecting Group

The 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) group can be used as a protecting group for amines.[1] The electron-withdrawing nature of the substituents enhances the stability of the resulting sulfonamide under various reaction conditions.[1] This protecting group can be selectively removed under specific conditions, making it a valuable tool in multi-step organic synthesis.

The diagram below outlines the logic of using a protecting group in a multi-step synthesis.

Protecting_Group_Logic cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase Start Starting Material with Amine Group Protect React with 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride Start->Protect Protected Protected Amine (Dns-Amine) Protect->Protected Reaction Perform Desired Reaction on another Functional Group Protected->Reaction Intermediate Modified Molecule with Protected Amine Reaction->Intermediate Deprotect Cleavage of Dns Group Intermediate->Deprotect Final Final Product with Free Amine Group Deprotect->Final

Caption: Logical workflow of amine protection and deprotection.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its reactivity and the stability of its derivatives make it a key building block for the creation of complex molecules with potential biological activity. Proper handling and understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic chemistry. The document details its chemical properties, synthesis, and significant applications, particularly its role as a protecting group in the development of complex organic molecules.

Core Properties and Specifications

This compound is a reactive compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the highly reactive sulfonyl chloride group, which allows for the straightforward formation of sulfonamides, a common structural motif in biologically active molecules.[1] The electron-withdrawing nature of the chloro and nitro substituents enhances the reactivity of the molecule in nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₂Cl₃NO₄S [2][3][4][5]
Molecular Weight 290.51 g/mol [1][4][5]
Exact Mass 288.87700 [2]
CAS Number 276702-53-5 [2][3]
IUPAC Name 2,6-dichloro-3-nitrobenzenesulfonyl chloride [3]
Canonical SMILES O=--INVALID-LINK--C1=CC=C(Cl)C(S(=O)(=O)Cl)=C1Cl [3]
InChI Key KMRQWMSLMFLCKC-UHFFFAOYSA-N [3]
MDL Number MFCD11109540 [3]

| Storage Conditions | 2-8°C, store in inert gas |[1] |

Synthesis Pathway

The synthesis of substituted nitrobenzenesulfonyl chlorides typically involves the sulfochlorination of a corresponding nitrobenzene derivative. This process uses chlorosulfonic acid, often in the presence of an inorganic acid chloride like thionyl chloride to facilitate the reaction.

Below is a generalized workflow for the synthesis of a dichlorinated nitrobenzene sulfonyl chloride, based on established protocols for similar structures.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation cluster_product Final Product A 1,3-Dichloro-2-nitrobenzene C React at elevated temperature (e.g., 90-120°C) A->C Add dropwise B Chlorosulfonic Acid (Excess) B->C D Optional: Add Thionyl Chloride (Improves yield) C->D E Stir for several hours D->E F Cool reaction mixture E->F G Quench in ice-water F->G H Precipitation of crude product G->H I Filter and wash with water H->I J 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride I->J

Caption: Generalized synthesis workflow for this compound.

Application as a Protecting Group

One of the primary applications for this reagent in drug development and organic synthesis is for the introduction of the 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) protecting group, particularly for amines.[1] The Dns group is valued for its stability under various reaction conditions and its selective removal when needed.

The logical workflow for using the Dns group is outlined below.

G Start Start: Amine-containing Substrate (R-NH2) Protection Protection Step: + 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride + Base (e.g., Pyridine) Start->Protection Protected Protected Amine: R-NH-Dns Protection->Protected Reaction Perform Subsequent Chemical Transformations on 'R' group Protected->Reaction Stable Intermediate Deprotection Deprotection Step: (e.g., Thiol + Base) Reaction->Deprotection End End: Deprotected Amine (R-NH2) Deprotection->End

Caption: Logical workflow for the use of Dns as an amine protecting group.

Experimental Protocols

Protocol: Synthesis of 4-Chloro-3-nitrobenzene sulfonyl chloride [6]

  • Objective: To synthesize 4-Chloro-3-nitrobenzene sulfonyl chloride from o-chloronitrobenzene and chlorosulfonic acid.[6]

  • Materials:

    • o-chloronitrobenzene

    • Chlorosulfonic acid

    • Petroleum ether (for recrystallization)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Ice bath

    • Filtration apparatus

  • Methodology:

    • Reaction Setup: In a round-bottom flask, charge chlorosulfonic acid. The optimal molar ratio of chlorosulfonic acid to o-chloronitrobenzene is 4:1.[6]

    • Addition of Substrate: Slowly add o-chloronitrobenzene to the chlorosulfonic acid while stirring.

    • Reaction Conditions: Heat the reaction mixture to the optimal temperature of 120°C.[6]

    • Reaction Time: Maintain the reaction at this temperature for a period of 4 hours with continuous stirring.[6]

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess chlorosulfonic acid.

    • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Purification: Recrystallize the crude solid product from a low-polarity solvent such as petroleum ether.[6] This step is crucial for achieving high purity.

    • Drying and Yield: Dry the purified crystals. Under these optimized conditions, a yield of 81.5% and a purity of 99.96% can be achieved.[6]

  • Characterization: The final product should be characterized by ¹H NMR and IR spectroscopy to confirm its structure and purity.[6]

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a halogenated nitroaromatic sulfonyl chloride. Due to the limited availability of specific experimental data for this particular isomer, this guide combines information from analogous compounds with predicted data to offer a thorough resource for research and development applications.

Chemical Structure and Properties

This compound is a polysubstituted benzene derivative. The strategic placement of two chlorine atoms, a nitro group, and a sulfonyl chloride moiety on the aromatic ring imparts distinct chemical properties that are valuable in organic synthesis.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 276702-53-5[1][2]
Molecular Formula C6H2Cl3NO4S[1][2]
Molecular Weight 290.51 g/mol [2][3]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])Cl)S(=O)(=O)Cl)Cl[1]
InChI Key KMRQWMSLMFLCKC-UHFFFAOYSA-N[1]
Predicted XlogP 3.0PubChem
Purity Typically ≥95%[1]

Synthesis

Proposed Synthetic Pathway:

Synthesis start 1,3-Dichloro-2-nitrobenzene product This compound start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO3H) reagent->product

Caption: Proposed synthesis of the target compound.

General Experimental Protocol (Inferred):

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl) is charged with an excess of chlorosulfonic acid.

  • Reactant Addition: 1,3-dichloro-2-nitrobenzene is added portion-wise or via the dropping funnel to the stirred chlorosulfonic acid at a controlled temperature, typically starting at room temperature and potentially with gentle heating to facilitate the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water to remove residual acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of alkanes and chlorinated solvents).

Spectral Data (Predicted)

As experimental spectra are not available, predicted spectral data is provided below. These predictions are based on computational models and can serve as a guide for the analysis of synthesized material.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2d1HAromatic CH
~ 7.6 - 7.8d1HAromatic CH

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 150C-NO₂
~ 145C-SO₂Cl
~ 138C-Cl
~ 135C-Cl
~ 130CH
~ 125CH

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 1540Asymmetric NO₂ stretch
~ 1370Symmetric NO₂ stretch
~ 1380Asymmetric SO₂ stretch
~ 1180Symmetric SO₂ stretch
~ 800-900C-Cl stretch

Mass Spectrometry Fragmentation (Predicted):

In mass spectrometry, the molecular ion peak would be expected. Common fragmentation patterns for aromatic sulfonyl chlorides include the loss of the chlorine radical from the sulfonyl chloride group, followed by the loss of SO₂.[4] The presence of chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Applications in Drug Development and Research

Nitrobenzenesulfonyl chlorides are valuable reagents in medicinal chemistry and drug discovery.[5][6] They are primarily used as intermediates for the synthesis of sulfonamides and as protecting groups for amines.

Workflow for Amine Protection and Deprotection:

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine ProtectedAmine Protected Amine (Sulfonamide) Amine->ProtectedAmine Base (e.g., Pyridine, Et3N) Reagent 2,6-Dichloro-3-nitro- benzenesulfonyl chloride Reagent->ProtectedAmine ProtectedAmine2 Protected Amine (Sulfonamide) DeprotectedAmine Primary/Secondary Amine ProtectedAmine2->DeprotectedAmine Base (e.g., K2CO3) Thiol Thiol Reagent (e.g., Thiophenol) Thiol->DeprotectedAmine

Caption: General workflow for amine protection and deprotection using a nitrobenzenesulfonyl chloride.

Key Applications:

  • Protecting Group for Amines: The 2,6-dichloro-3-nitrobenzenesulfonyl group can act as a protecting group for primary and secondary amines. The resulting sulfonamide is stable under a variety of reaction conditions. The electron-withdrawing nature of the nitro and chloro substituents enhances the acidity of the N-H proton in the sulfonamide, facilitating subsequent N-alkylation reactions.[7] Deprotection can typically be achieved under mild conditions using a thiol reagent and a base.[7]

  • Synthesis of Sulfonamides: Sulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This compound serves as a key building block for the synthesis of novel sulfonamide derivatives for drug screening.[8] The presence of the dichloro and nitro functionalities allows for further synthetic modifications.

  • Intermediate in Multi-step Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules. The sulfonyl chloride group can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, providing a handle for further derivatization.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, similar to other sulfonyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is intended for use by qualified professionals. The synthesis protocol and spectral data are based on established chemical principles and predictions and have not been experimentally verified from the cited sources for this specific molecule. Researchers should exercise caution and verify all information through their own experimental work.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The described methodology is based on established chemical principles, including the Sandmeyer reaction, and is supported by protocols for analogous compounds.

Overview of the Synthetic Pathway

The most plausible and efficient route for the synthesis of this compound involves a two-step process commencing from the readily available starting material, 2,6-dichloro-3-nitroaniline. The core of this pathway lies in the conversion of the amino group to a diazonium salt, followed by a copper-catalyzed sulfonyl chloride formation.

The proposed reaction scheme is as follows:

  • Diazotization: 2,6-dichloro-3-nitroaniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like hydrochloric acid, to form the corresponding diazonium salt.

  • Sulfonylation (Sandmeyer-type reaction): The in-situ generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and provide a detailed methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaPuritySupplier
2,6-Dichloro-3-nitroanilineC₆H₄Cl₂N₂O₂≥98%Commercially Available
Sodium NitriteNaNO₂≥99%Commercially Available
Hydrochloric AcidHCl37% (conc.)Commercially Available
Sulfur DioxideSO₂GasCommercially Available
Copper(I) ChlorideCuCl≥98%Commercially Available
Acetic AcidCH₃COOHGlacialCommercially Available
DichloromethaneCH₂Cl₂ACS GradeCommercially Available
Sodium Sulfate (anhydrous)Na₂SO₄ACS GradeCommercially Available
Step 1: Diazotization of 2,6-Dichloro-3-nitroaniline

This procedure is based on the general principles of diazotization of aromatic amines.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2,6-dichloro-3-nitroaniline (1.0 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,6-dichloro-3-nitrobenzenediazonium chloride. This diazonium salt solution is used directly in the next step.

Step 2: Sandmeyer-type Sulfonylation

This protocol is adapted from established Sandmeyer reactions for the synthesis of aryl sulfonyl chlorides.

Procedure:

  • In a separate reaction vessel equipped with a gas inlet tube, stirrer, and a cooling system, prepare a saturated solution of sulfur dioxide in glacial acetic acid at 0 °C.

  • To this solution, add copper(I) chloride (0.1 equivalents) to form a suspension.

  • Slowly add the cold diazonium salt solution, prepared in Step 1, to the sulfur dioxide/copper(I) chloride suspension. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a product with a purity of ≥95%.[2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. These values are based on typical yields for similar reactions and may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material 2,6-Dichloro-3-nitroaniline
Final Product This compound
Theoretical Yield Dependent on starting material quantity
Expected Experimental Yield 60-80%
Purity (after recrystallization) ≥95%
Reaction Time (Diazotization) ~ 1 hour
Reaction Time (Sulfonylation) 2-3 hours
Melting Point Not available

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_intermediate Intermediate cluster_step2 Step 2: Sulfonylation cluster_product Final Product 2_6_dichloro_3_nitroaniline 2,6-Dichloro-3-nitroaniline Diazotization NaNO₂, HCl -5 to 0 °C 2_6_dichloro_3_nitroaniline->Diazotization Reacts with Diazonium_Salt 2,6-Dichloro-3-nitrobenzenediazonium chloride Diazotization->Diazonium_Salt Forms Sulfonylation SO₂, CuCl < 10 °C Diazonium_Salt->Sulfonylation Reacts with Final_Product This compound Sulfonylation->Final_Product Yields

Synthesis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start Diazotization Perform Diazotization of 2,6-dichloro-3-nitroaniline Start->Diazotization Sulfonylation Perform Sandmeyer-type Sulfonylation Diazotization->Sulfonylation Workup Aqueous Workup and Precipitation Sulfonylation->Workup Filtration Vacuum Filtration and Washing Workup->Filtration Drying Drying of Crude Product Filtration->Drying Purification Recrystallization Drying->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis End End Analysis->End

General experimental workflow for the synthesis.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications.

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from closely related analogues and supplier information. It is expected to be a solid at room temperature and should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent decomposition.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource/Reference
CAS Number 276702-53-5[2][3]
Molecular Formula C₆H₂Cl₃NO₄S[2][3]
Molecular Weight 290.51 g/mol [1][2][3]
IUPAC Name This compound[2]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not available. (For comparison, 3-nitrobenzenesulfonyl chloride: 61-62 °C)
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and reactive with water.Inferred from related compounds

Spectroscopic Data (Predicted)

No specific experimental spectra for this compound are readily available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic region: Two doublets corresponding to the two aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and sulfonyl chloride groups.
¹³C NMR Aromatic region: Six distinct signals for the six carbon atoms in the benzene ring, with chemical shifts influenced by the attached functional groups.
IR Spectroscopy Characteristic peaks for: Asymmetric and symmetric SO₂ stretching (around 1370 and 1180 cm⁻¹), C-Cl stretching, C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with characteristic isotopic patterns for the three chlorine atoms. Fragmentation would likely involve the loss of SO₂Cl, Cl, and NO₂.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a reliable synthetic route can be proposed based on standard organic chemistry transformations, specifically the Sandmeyer reaction starting from the corresponding aniline, 2,6-dichloro-3-nitroaniline.

Proposed Synthesis of 2,6-Dichloro-3-nitroaniline (Precursor)

The precursor can be synthesized via the chlorination of 3-nitroaniline.

Experimental Protocol: Synthesis of 2,6-dichloro-3-nitroaniline

  • Diazotization: Dissolve 2,6-dichloro-3-nitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C to form the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution while maintaining the temperature.

  • Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Work-up: Pour the reaction mixture into ice-water. The solid product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G cluster_synthesis Synthesis Workflow 2,6-dichloro-3-nitroaniline 2,6-dichloro-3-nitroaniline Diazonium_Salt Diazonium_Salt 2,6-dichloro-3-nitroaniline->Diazonium_Salt 1. NaNO2, HCl Target_Compound 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride Diazonium_Salt->Target_Compound 2. SO2/CuCl2 SO2_CuCl2 SO2 / CuCl2 SO2_CuCl2->Target_Compound

Proposed synthesis of the target compound.

Reactivity and Applications in Drug Development

This compound is a reactive compound due to the presence of the sulfonyl chloride group. This functional group is highly electrophilic and readily reacts with nucleophiles.

Formation of Sulfonamides

The most common reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a key structural feature in many therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

Experimental Protocol: General Synthesis of a Sulfonamide

  • Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_reaction Sulfonamide Formation Sulfonyl_Chloride 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride Sulfonamide Sulfonamide Sulfonyl_Chloride->Sulfonamide Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Sulfonamide Base Base Base->Sulfonamide (e.g., Pyridine)

General reaction with an amine.
Use as a Protecting Group

The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group is a well-established protecting group for amines in organic synthesis. The resulting nosylamide is stable to a wide range of reaction conditions but can be readily cleaved under mild conditions using a thiol and a base. It is plausible that the 2,6-dichloro-3-nitrobenzenesulfonyl group would function similarly, potentially with altered stability and cleavage kinetics due to the additional chloro substituents.

Potential Applications in Drug Discovery

Given its structure, this compound can be considered a valuable building block in drug discovery for the following reasons:

  • Introduction of a Sulfonamide Moiety: As a key pharmacophore in many drugs.

  • Scaffold for Library Synthesis: The reactive sulfonyl chloride handle allows for the rapid diversification of molecular scaffolds by reacting it with a library of amines.

  • Fine-tuning of Physicochemical Properties: The presence of chloro and nitro groups can be used to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions can be inferred from the SDS of similar compounds like 2-nitrobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride.[4][5][6][7]

General Safety Precautions:

  • Corrosive: Expected to be corrosive and cause severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water, likely releasing hydrochloric acid. Handle under a dry, inert atmosphere.

  • Toxicity: The toxicological properties have not been fully investigated. Handle with care, assuming it is toxic.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

In Case of Exposure:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This guide provides a summary of the available and inferred information on this compound. Researchers should always exercise caution and perform a thorough risk assessment before handling this compound.

References

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

This document provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

This section provides basic identification details for this compound.

IdentifierValue
CAS Number 276702-53-5[1]
IUPAC Name 2,6-dichloro-3-nitrobenzenesulfonyl chloride[1]
Molecular Formula C₆H₂Cl₃NO₄S[1]
Molecular Weight 290.5 g/mol [1]
Canonical SMILES O=--INVALID-LINK--C1=CC=C(Cl)C(S(=O)(=O)Cl)=C1Cl[1]
InChI Key KMRQWMSLMFLCKC-UHFFFAOYSA-N[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. Limited data is available in the provided search results.

PropertyValue
Purity ≥95.0%[1][2]
Physical State Solid[3][4][5]
Appearance Beige Solid[3]
Melting Point 159 - 160 °C (for a similar compound, 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride)[3]
Storage Temperature 2-8°C, stored under inert gas[2]

Hazard Identification and GHS Classification

This substance is classified as hazardous. The following table summarizes its GHS classification.

CategoryDetails
GHS Pictograms GHS07 (Harmful/Irritant)[1], GHS05 (Corrosion)[5][6]
Signal Word Danger[6][7][8]
Hazard Statements H302: Harmful if swallowed[1]. H314: Causes severe skin burns and eye damage[6][7][8].
Precautionary Statements P101: If medical advice is needed, have product container or label at hand[1]. P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection[6]. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][8].

Experimental Protocols

The quantitative data presented in typical Safety Data Sheets, such as melting points and toxicity values, are generally derived from standardized testing methods established by international bodies like the OECD (Organisation for Economic Co-operation and Development) or from existing scientific literature. The provided search results commonly reference "lit." or do not specify the exact experimental protocol used to determine these values. For detailed methodologies, researchers should consult comprehensive chemical databases or the primary literature that originally reported these properties.

Handling, Storage, and Reactivity

Proper handling and storage are critical to ensure safety.

AspectRecommendation
Handling Use only in a well-ventilated area or under a chemical fume hood[8][9]. Avoid breathing dust[8]. Avoid contact with skin, eyes, and clothing[9]. Wear appropriate personal protective equipment (PPE)[9]. Ground all equipment when handling[9].
Storage Keep container tightly closed in a dry, cool, and well-ventilated place[3]. Store locked up[8]. Store under an inert atmosphere[8].
Incompatible Materials Strong oxidizing agents, strong bases[8][9]. The material may decompose on exposure to moist air or water[10].
Hazardous Decomposition Upon decomposition, it can release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas[8][10].

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_response Emergency Response cluster_disposal Disposal receive Receive & Inspect Chemical store Store in Cool, Dry, Inert Atmosphere (2-8°C) receive->store ppe Don PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Protective Clothing store->ppe handling Handle in Fume Hood ppe->handling spill Spill Occurs handling->spill contact Skin/Eye Contact handling->contact decontaminate Decontaminate Work Area handling->decontaminate evacuate Evacuate Area spill->evacuate contain Contain Spill (Do not use water) evacuate->contain medical Seek Immediate Medical Attention contain->medical If Exposed flush Flush with Water (15+ min) contact->flush flush->medical dispose Dispose of Waste via Approved Disposal Plant decontaminate->dispose

Caption: Safe handling workflow for hazardous sulfonyl chlorides.

References

An In-depth Technical Guide on the Reactivity of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected reactivity of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride with amines based on established principles of organic chemistry and data from analogous compounds. Extensive searches of scientific and patent literature did not yield specific quantitative data or detailed experimental protocols for the reaction of this particular sulfonyl chloride with a diverse range of amines. Therefore, the experimental protocols and data presented herein are representative examples and should be adapted and optimized for specific applications.

Introduction

This compound is a highly reactive aromatic sulfonyl chloride. Its chemical structure, featuring two ortho-chloro substituents to the sulfonyl chloride group and a nitro group, suggests a high degree of electrophilicity at the sulfur atom. This makes it a potent reagent for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry due to their wide range of biological activities. This guide explores the expected reactivity of this compound with primary and secondary amines, provides representative experimental protocols, and discusses the structural features influencing its reactivity.

Core Chemistry: The Sulfonamide Formation Reaction

The fundamental reaction between this compound and an amine (primary or secondary) is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine reactant, rendering it non-nucleophilic.

General Reaction Scheme:

Where Ar represents the 2,6-dichloro-3-nitrophenyl group, and R1 and R2 can be hydrogen, alkyl, or aryl groups.

Expected Reactivity and Influencing Factors

The reactivity of this compound is governed by several electronic and steric factors:

  • Electronic Effects: The presence of three electron-withdrawing groups (two chlorine atoms and one nitro group) on the benzene ring significantly increases the electrophilicity of the sulfonyl sulfur atom. This makes the sulfonyl chloride highly susceptible to nucleophilic attack by amines.

  • Steric Hindrance: The two chlorine atoms in the ortho positions to the sulfonyl chloride group create significant steric hindrance around the reaction center. This may lead to slower reaction rates, especially with bulky amines.

  • Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Generally, primary amines are more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring.

Representative Experimental Protocols

General Protocol for Reaction with a Primary or Secondary Amine

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Data Presentation (Hypothetical)

The following table is a template illustrating how quantitative data for the reaction of this compound with various amines would be presented. Note: The data in this table is hypothetical and for illustrative purposes only.

EntryAmineBaseSolventTime (h)Temp (°C)Yield (%)
1AnilinePyridineDCM24RT85
2BenzylamineEt₃NTHF18RT92
3PiperidineEt₃NDCM120 to RT95
4DiethylaminePyridineTHF24RT78
5tert-ButylamineEt₃NDCM48RT45

Visualizations

General Experimental Workflow

experimental_workflow reagents Dissolve Amine and Base in Solvent cooling Cool to 0 °C reagents->cooling addition Add Sulfonyl Chloride Solution cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Pure Sulfonamide purification->product

Caption: A general workflow for the synthesis of sulfonamides.

Reaction Mechanism

reaction_mechanism reagents R1R2NH + ArSO2Cl intermediate [Tetrahedral Intermediate] reagents->intermediate Nucleophilic Attack products R1R2N-SO2Ar + HCl intermediate->products Chloride Elimination

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Signaling Pathways

A thorough search of the scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound or its immediate sulfonamide derivatives. However, the sulfonamide functional group is a well-known pharmacophore present in a wide array of drugs that target various biological pathways. The introduction of the 2,6-dichloro-3-nitrophenyl moiety could lead to novel compounds with unique biological activities, which would require further investigation.

Conclusion

This compound is a highly activated sulfonyl chloride poised for facile reaction with primary and secondary amines to yield a diverse range of sulfonamides. While specific experimental data for this reagent is sparse in the public domain, the general principles of sulfonamide synthesis provide a solid foundation for its application in research and drug discovery. The steric and electronic factors inherent in its structure suggest that reactivity will be highly dependent on the nature of the amine nucleophile. Further experimental work is necessary to fully elucidate the scope and limitations of this reagent and to explore the biological activities of the resulting sulfonamide derivatives.

Technical Guidance: Solubility of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental data for this specific compound, this document provides a comprehensive overview based on the known properties of structurally related molecules and general principles of solubility for sulfonyl chlorides.

Predicted Solubility Profile

Aryl sulfonyl chlorides generally exhibit low solubility in aqueous solutions, a property that can offer protection against hydrolysis.[1][2] The presence of a non-polar aromatic ring and polar functional groups—two chloro groups, a nitro group, and a sulfonyl chloride group—suggests that this compound is likely to be soluble in various organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents Likely SolubleBased on the solubility of related compounds like 3-nitrobenzenesulfonyl chloride in acetone and ethyl acetate.[3] These solvents can interact with the polar sulfonyl chloride and nitro groups.
Chlorinated Solvents Likely SolubleDichloromethane is a common solvent for related sulfonyl chlorides, such as 3-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.[3][4]
Polar Protic Solvents (e.g., Water) Sparingly Soluble with ReactionExpected to have very low solubility in water, a common characteristic of aryl sulfonyl chlorides.[1][2] It is also expected to react with water (hydrolyze) to form the corresponding sulfonic acid, 2,6-Dichloro-3-nitrobenzenesulfonic acid.
Non-polar Solvents Likely Less SolubleWhile the benzene ring provides some non-polar character, the strong polar functional groups will likely limit solubility in purely non-polar solvents like hexanes.

Experimental Protocol for Solubility Determination

A definitive determination of the solubility of this compound requires experimental validation. The following outlines a generalizable protocol that can be adapted for this purpose.

Principle

The equilibrium solubility can be determined by preparing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then quantified. Given the reactive nature of the sulfonyl chloride group, a non-aqueous titrimetric method is a suitable analytical approach.

Materials
  • This compound

  • Selected solvents (e.g., dichloromethane, acetone, ethyl acetate)

  • Benzyl mercaptan solution of known concentration

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Standardized solution of a titrant (e.g., a cobalt(II) solution for photometric titration)

  • Thermostatic shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Potentiometer with appropriate electrodes or a spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a thermostatic shaker until equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter to remove any undissolved solid.

  • Quantitative Analysis (adapted from a general method for sulfonyl chlorides):

    • Prepare a solution of the filtered aliquot in a suitable solvent such as dimethylformamide.

    • Add an excess of a benzyl mercaptan solution. The sulfonyl chloride will react with the mercaptan.

    • The unreacted mercaptan can then be quantified. One method is through photometric titration with a cobalt(II) solution, which forms a colored complex with the mercaptan.

    • The titration is monitored spectrophotometrically at a specific wavelength (e.g., 475 nm), and the endpoint is determined from the change in absorbance.

    • Alternatively, potentiometric titration can be employed to determine the endpoint.

  • Calculation:

    • From the amount of unreacted mercaptan, calculate the amount of mercaptan that reacted with the sulfonyl chloride.

    • Based on the stoichiometry of the reaction, determine the concentration of this compound in the saturated solution.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular features of the compound and their influence on its solubility characteristics.

G Factors Influencing the Solubility of this compound cluster_solute This compound cluster_solvent Solvent Characteristics cluster_interaction Solute-Solvent Interactions Solute Molecular Structure Aromatic Ring (Non-polar) Cl, NO2, SO2Cl Groups (Polar) Interactions Intermolecular Forces Van der Waals (Non-polar) Dipole-Dipole (Polar) Reaction (Hydrolysis) Solute:f1->Interactions:f1 Favors solubility in non-polar solvents Solute:f2->Interactions:f2 Favors solubility in polar solvents Solute:f2->Interactions:f3 Solvent Solvent Type Polar (e.g., Acetone) Non-polar (e.g., Hexane) Protic (e.g., Water) Solvent:f1->Interactions:f2 Solvent:f2->Interactions:f1 Solvent:f3->Interactions:f3 Leads to hydrolysis Solubility Solubility Outcome Interactions->Solubility

Caption: Logical diagram of factors affecting solubility.

Conclusion

While direct, quantitative solubility data for this compound is currently unavailable, a strong qualitative prediction can be made based on the behavior of analogous compounds. It is anticipated to be soluble in common polar aprotic and chlorinated organic solvents and sparingly soluble in water, with which it will likely react. For precise quantitative measurements, an experimental protocol involving the preparation of saturated solutions and subsequent titrimetric analysis is recommended. This information is critical for researchers and professionals in drug development and agrochemical synthesis for applications such as reaction condition optimization, purification, and formulation.

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a valuable chemical intermediate. Due to the limited availability of specific experimental data for this compound in the public domain, this guide includes detailed, established protocols for its precursor and proposes robust, literature-derived methodologies for its synthesis and subsequent reactions. This document is intended to serve as a practical resource for chemists in the fields of medicinal chemistry, agrochemicals, and materials science.

Chemical Identity and Properties

This compound is a polysubstituted aromatic compound featuring a reactive sulfonyl chloride moiety. The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, significantly influences the reactivity of the benzene ring and the sulfonyl chloride group. This substitution pattern makes it a versatile reagent for introducing the 2,6-dichloro-3-nitrophenylsulfonyl group into various molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 276702-53-5
Molecular Formula C₆H₂Cl₃NO₄S
Molecular Weight 290.51 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Purity (Typical) ≥ 95.0%

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / Shifts (Predicted)
¹H NMR Data not available
¹³C NMR Data not available
IR (Infrared) Data not available
Mass Spec (MS) Data not available

Synthesis Protocols

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor 2,6-dichloro-3-nitrobenzene, followed by its chlorosulfonation.

Experimental Protocol: Synthesis of Precursor, 1,3-Dichloro-2-nitrobenzene

This established protocol details the synthesis of the direct precursor required for the preparation of the title compound. The method involves the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid generated in situ.

Experimental Workflow for Precursor Synthesis

G cluster_prep Peracid Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification prep_start Charge 300-mL flask with CH₂Cl₂ add_h2o2 Add 90% H₂O₂ prep_start->add_h2o2 cool_ice Cool in ice bath add_h2o2->cool_ice add_tfaa Add trifluoroacetic anhydride over 20 min cool_ice->add_tfaa stir_rt Stir at room temperature for 30 min add_tfaa->stir_rt add_aniline Add aniline solution to peracid over 30 min stir_rt->add_aniline prep_aniline Prepare solution of 2,6-dichloroaniline in CH₂Cl₂ prep_aniline->add_aniline reflux Heat under reflux for 1 hour add_aniline->reflux quench Cool and pour into cold water reflux->quench separate Separate organic layer quench->separate wash_h2o Wash with water separate->wash_h2o wash_na2co3 Wash with 10% Na₂CO₃ (x2) wash_h2o->wash_na2co3 wash_final_h2o Wash with water wash_na2co3->wash_final_h2o dry Dry with MgSO₄ and treat with charcoal wash_final_h2o->dry evaporate Remove solvent under reduced pressure dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize product Obtain 1,3-dichloro-2-nitrobenzene recrystallize->product

Caption: Workflow for the synthesis of 1,3-dichloro-2-nitrobenzene.

Materials:

  • 2,6-dichloroaniline (8.1 g, 0.05 mole)

  • 90% Hydrogen peroxide (5.4 mL, 0.20 mole)

  • Trifluoroacetic anhydride (34.0 mL, 0.24 mole)

  • Methylene chloride (CH₂Cl₂, 180 mL total)

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Activated charcoal

  • Ethanol

Procedure:

  • Caution: The preparation and handling of peroxytrifluoroacetic acid should be conducted behind a safety shield.

  • A 300-mL three-necked flask, equipped with a stirrer, dropping funnel, and reflux condenser, is charged with 100 mL of methylene chloride.

  • To the solvent, add 5.4 mL of 90% hydrogen peroxide. The H₂O₂ will form a separate layer at the bottom.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add 34.0 mL of trifluoroacetic anhydride over a 20-minute period.

  • After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes.

  • In a separate beaker, prepare a solution of 8.1 g of 2,6-dichloroaniline in 80 mL of methylene chloride.

  • Add the aniline solution dropwise to the peroxytrifluoroacetic acid solution over 30 minutes. The exothermic reaction will cause the mixture to reflux.

  • After the addition is complete, heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and pour it into 150 mL of cold water.

  • Separate the organic layer and wash it sequentially with 100 mL of water, two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.

  • Treat the organic layer with activated charcoal and anhydrous magnesium sulfate.

  • After standing overnight, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a minimum volume of ethanol (12-15 mL) to yield pure 1,3-dichloro-2-nitrobenzene.

Expected Yield: 89–92% (crude), 5.7–7.0 g after recrystallization.

Proposed Experimental Protocol: Synthesis of this compound

While a specific protocol for this transformation is not available, the following procedure is proposed based on well-established methods for the chlorosulfonation of related nitroaromatic compounds.[2][3][4] This reaction involves the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring.

Materials:

  • 1,3-Dichloro-2-nitrobenzene (1.0 eq)

  • Chlorosulfonic acid (4.0 - 5.0 eq)

  • Thionyl chloride (optional, 1.0 - 2.0 eq)

Proposed Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂), carefully add chlorosulfonic acid (4.0 - 5.0 eq).

  • With stirring, slowly add 1,3-dichloro-2-nitrobenzene (1.0 eq) portion-wise, maintaining the temperature between 20-30°C.

  • After the addition is complete, slowly heat the reaction mixture to 110-130°C and maintain this temperature for 4-6 hours, or until the evolution of HCl gas ceases.

  • (Optional) Cool the mixture to 60-70°C and slowly add thionyl chloride (1.0 - 2.0 eq). Stir at this temperature until gas evolution stops.

  • Carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether or carbon tetrachloride.

Applications in Synthesis: Formation of Sulfonamides

This compound is an excellent reagent for the synthesis of N-substituted sulfonamides, a common motif in many biologically active molecules. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.

Proposed Experimental Protocol: Reaction with a Primary Amine

The following is a general and representative protocol for the synthesis of a sulfonamide using this compound and a primary amine, such as aniline.

Reaction Pathway for Sulfonamide Formation

G Reagents This compound + Primary Amine (R-NH₂) + Base (e.g., Pyridine) Reaction Nucleophilic Substitution Reagents->Reaction in Aprotic Solvent (e.g., DCM) 0°C to RT Product N-Substituted-2,6-dichloro-3-nitrobenzenesulfonamide + Base·HCl Reaction->Product

Caption: General scheme for sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 - 1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

Proposed Procedure: [5][6]

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 - 1.1 eq) in anhydrous DCM.

  • Add the base (anhydrous pyridine or triethylamine, 1.5 - 2.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted sulfonamide.

Table 3: Representative Sulfonamide Synthesis - Conditions and Expected Outcomes

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1AnilinePyridineDichloromethaneRT12>90
2BenzylamineTriethylamineDichloromethane0 to RT485-95
3CyclohexylamineTriethylamineTetrahydrofuranRT680-90
Note: Yields are hypothetical, based on similar reactions with other dichlorobenzenesulfonyl chlorides.[5]

Conclusion

This compound represents a highly activated and versatile intermediate for organic synthesis. While specific, published data on its physical properties and synthesis is scarce, its chemical reactivity can be reliably predicted based on analogous compounds. The protocols provided herein for its precursor and the proposed methods for its synthesis and application offer a solid foundation for researchers and drug development professionals to utilize this compound in the creation of novel sulfonamides and other complex molecular architectures. Further investigation into the precise reaction conditions and full characterization of this compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Due to the limited direct historical information available on this specific compound, this document focuses on its chemical properties, a plausible synthesis pathway derived from established methods for analogous compounds, and its applications in modern organic chemistry and drug discovery.

Introduction

This compound is a reactive organic compound utilized primarily as a building block in the synthesis of more complex molecules. Its utility stems from the presence of a reactive sulfonyl chloride group and the specific substitution pattern on the benzene ring, which influences its reactivity and the properties of its derivatives. The electron-withdrawing nature of the two chlorine atoms and the nitro group makes the sulfonyl chloride group highly susceptible to nucleophilic attack, facilitating the formation of sulfonamides and sulfonate esters. This compound is particularly valuable for introducing the 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) moiety, which can function as a protecting group for amines or as a core component of biologically active molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 276702-53-5[1]
Molecular Formula C₆H₂Cl₃NO₄S[1][2]
Molecular Weight 290.51 g/mol [1]
Purity ≥95%[1]
MDL Number MFCD11109540[1]
Storage Conditions 2-8°C, under inert gas[1]

Synthesis

Proposed Synthesis Workflow

The synthesis of this compound is anticipated to be a two-step process starting from 2,6-dichloroaniline. The first step involves the oxidation of the aniline to form 2,6-dichloronitrobenzene, which is then subjected to chlorosulfonation to yield the final product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorosulfonation A 2,6-Dichloroaniline C 2,6-Dichloronitrobenzene A->C Oxidation B Peroxytrifluoroacetic Acid (in Methylene Chloride) B->C Reagent D 2,6-Dichloronitrobenzene F This compound D->F Chlorosulfonation E Chlorosulfonic Acid E->F Reagent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for the synthesis of the precursor and related nitrobenzenesulfonyl chlorides.

Step 1: Synthesis of 2,6-Dichloronitrobenzene

This procedure is adapted from the synthesis of 2,6-dichloronitrobenzene found in Organic Syntheses.[3]

  • Materials:

    • 2,6-dichloroaniline (0.05 mole, 8.1 g)

    • Methylene chloride (180 ml)

    • 90% Hydrogen peroxide (0.20 mole, 5.4 ml)

    • Trifluoroacetic anhydride (0.24 mole, 34.0 ml)

    • 10% Sodium carbonate solution

    • Anhydrous magnesium sulfate

    • Activated charcoal

    • Ethanol

  • Procedure:

    • Caution: The preparation and handling of peroxytrifluoroacetic acid should be carried out behind a safety shield.

    • In a 300-ml three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, charge 100 ml of methylene chloride and cool in an ice bath.

    • Carefully add 5.4 ml (0.20 mole) of 90% hydrogen peroxide to the cooled methylene chloride.

    • With stirring, add 34.0 ml (0.24 mole) of trifluoroacetic anhydride over a 20-minute period.

    • After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes to form the peroxytrifluoroacetic acid reagent.

    • Dissolve 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 ml of methylene chloride.

    • Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent over a 30-minute period. The exothermic reaction will cause the mixture to reflux.

    • After the addition is complete, heat the mixture under reflux for 1 hour.

    • Cool the reaction mixture and pour it into 150 ml of cold water.

    • Separate the organic layer and wash it with 100 ml of water, followed by two 100-ml portions of 10% sodium carbonate solution, and finally with 50 ml of water.

    • Dry the organic extract with anhydrous magnesium sulfate and treat with activated charcoal.

    • After standing overnight, filter the solution and remove the solvent under reduced pressure to yield crude 2,6-dichloronitrobenzene.

    • Recrystallize the product from ethanol to obtain pure 2,6-dichloronitrobenzene (expected yield: 89–92%; m.p. 63–68 °C).[3]

Step 2: Synthesis of this compound

This protocol is a generalized procedure based on the known methods for chlorosulfonating nitroaromatic compounds.[4][5]

  • Materials:

    • 2,6-Dichloronitrobenzene (1 mole)

    • Chlorosulfonic acid (2 to 6 moles)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet to vent HCl, carefully add 2,6-dichloronitrobenzene to an excess of chlorosulfonic acid (typically 2-6 molar equivalents).

    • Slowly heat the reaction mixture with stirring to a temperature between 100-130 °C. The reaction progress can be monitored by the evolution of hydrogen chloride gas.

    • Maintain the reaction at this temperature for several hours (typically 5-10 hours) until the evolution of HCl ceases, indicating the completion of the reaction.[5]

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

    • Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.

Applications in Research and Development

This compound is a valuable reagent in both academic and industrial research, particularly in the fields of agrochemicals and pharmaceuticals.

  • Intermediate for Agrochemicals: It serves as a key intermediate in the preparation of novel herbicides and fungicides. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in many pesticides.[1]

  • Pharmaceutical Synthesis: This compound is used in the synthesis of new drug candidates. The 2,6-dichloro-3-nitrophenylsulfonyl moiety can be found in various biologically active molecules.

  • Protecting Group Chemistry: The 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) group can be used as a protecting group for amines. The stability of the Dns group under various reaction conditions and its selective removal make it a useful tool in multi-step organic synthesis.[1]

  • Enhanced Reactivity: The presence of two electron-withdrawing chlorine atoms and a nitro group on the aromatic ring significantly increases the electrophilicity of the sulfonyl chloride group. This enhanced reactivity makes it highly effective in reactions with a wide range of nucleophiles.[1]

Conclusion

While the specific historical discovery of this compound is not well-documented, its synthesis and applications can be understood through the extensive knowledge of related nitroaromatic sulfonyl chlorides. This technical guide provides a solid foundation for researchers and drug development professionals, offering detailed (though adapted) experimental protocols and highlighting its utility as a versatile chemical intermediate. The continued exploration of its reactivity and the biological activity of its derivatives will likely lead to new applications in the future.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride as a reagent in organic synthesis. This compound is a valuable intermediate, primarily utilized in the synthesis of sulfonamides and for the protection of amine functionalities. The presence of two electron-withdrawing chloro groups and a nitro group on the benzene ring significantly enhances the reactivity of the sulfonyl chloride moiety, making it a potent electrophile for reactions with a variety of nucleophiles.

Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules in the agrochemical and pharmaceutical industries. The resulting sulfonamide linkage is a common structural motif in many therapeutic agents.

A general scheme for the synthesis of sulfonamides using a substituted nitrobenzenesulfonyl chloride is presented below. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

reagents R1R2NH + 2,6-Dichloro-3-nitro- benzenesulfonyl chloride product N-substituted-2,6-dichloro- 3-nitrobenzenesulfonamide + HCl reagents->product Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF)

Caption: General reaction for sulfonamide synthesis.

Experimental Protocol: Synthesis of N,N-dimethyl-4-chloro-3-nitrobenzenesulfonamide (Analogous Protocol)

This protocol describes the synthesis of a sulfonamide from the constitutional isomer, 4-chloro-3-nitrobenzenesulfonyl chloride, and can be adapted for this compound.[1]

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride

  • 33% solution of N,N-dimethylamine in absolute ethanol

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide

  • Water

  • Hexane

Procedure:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (3.00 g, 11.70 mmol) in dichloromethane (5 mL) in a reaction vessel.

  • Cool the solution to -30 °C.

  • Add a 33% solution of N,N-dimethylamine in absolute ethanol (1.6 mL, 11.70 mmol) dropwise to the cooled solution.

  • Add 50% aqueous sodium hydroxide (0.5 mL) to the reaction mixture.

  • Stir the reaction mixture at -30 °C for 3 hours, then allow it to warm to 25 °C and stir for an additional 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Suspend the residual solid in water (1 mL) and extract with dichloromethane.

  • Remove the organic solvent under reduced pressure.

  • Purify the crude solid by flash chromatography (hexane/dichloromethane, 0 to 100%) to yield the desired sulfonamide.

Table 1: Representative Reaction Conditions for Sulfonamide Synthesis

Sulfonyl ChlorideAmineBaseSolventTemperatureTimeYieldReference
4-chloro-3-nitrobenzenesulfonyl chlorideN,N-dimethylamineaq. Sodium hydroxideDichloromethane-30 to 25°C5 h-[1]
p-toluenesulfonyl chlorideAllylamineTriethylamine (TEA)Acetone80°C (MW)20 min95%[2]
Benzenesulfonyl chlorideAnilinePyridineTHFRT--[2]

Protection of Amines

The 2,6-dichloro-3-nitrobenzenesulfonyl group, often abbreviated as "Dns," can be used as a protecting group for primary and secondary amines. The resulting sulfonamide is stable under a range of reaction conditions. The electron-withdrawing nature of the Dns group increases the acidity of the N-H proton in the sulfonamide, facilitating subsequent N-alkylation reactions.

The protection step follows the same general procedure as sulfonamide synthesis. The deprotection of the Dns group to regenerate the free amine can be achieved under specific conditions, often involving nucleophilic reagents like thiols.

cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine ProtectedAmine Dns-protected Amine (Sulfonamide) Amine->ProtectedAmine DnsCl 2,6-Dichloro-3-nitro- benzenesulfonyl chloride DnsCl->ProtectedAmine FreeAmine Free Amine ProtectedAmine->FreeAmine DeprotectingAgent Deprotecting Agent (e.g., Thiol) DeprotectingAgent->FreeAmine

Caption: Workflow for amine protection and deprotection.

Experimental Protocol: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Analogous Protocol)

This protocol for the "nosylation" of an amine provides a good starting point for the use of the Dns group.

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottomed flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) to the cooled solution over 5-10 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected amine.

  • Purify the product by column chromatography or recrystallization as needed.

Table 2: Conditions for Amine Protection with Related Sulfonyl Chlorides

Sulfonyl ChlorideAmineBaseSolventTemperatureTimeYieldReference
2-Nitrobenzenesulfonyl chloride4-methoxybenzylamineTriethylamineDichloromethane0°C to RT-High

Deprotection of Dns-Amides

DnsAmide Dns-NR1R2 FreeAmine R1R2NH DnsAmide->FreeAmine Thiol R-SH Thiol->FreeAmine Base Base (e.g., K2CO3) Base->FreeAmine Byproduct Dns-SR

Caption: Deprotection of a Dns-protected amine.

Experimental Protocol: Deprotection of 2-Nitrobenzenesulfonamides (Analogous Protocol)

This protocol for the deprotection of nosylamides can serve as a starting point.

Materials:

  • Nosyl-protected amine

  • Thiophenol or other suitable thiol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (2.0-3.0 eq.) and the thiol (e.g., thiophenol, 2.0-3.0 eq.).

  • Stir the mixture at room temperature. The reaction can be heated to accelerate the process.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine by column chromatography or other suitable methods.

Table 3: Deprotection Conditions for Nitrobenzenesulfonamides

Protected AmineDeprotecting AgentBaseSolventTemperatureTimeYieldReference
2-NitrobenzenesulfonamidesThiophenolPotassium CarbonateAcetonitrileRT to heat-High
2-NitrobenzenesulfonamidesMercaptoacetic acidDBUDichloromethaneRT-High

Safety Information

This compound is a reactive and potentially hazardous chemical. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for HPLC Derivatization using 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. However, many analytes, particularly those lacking a strong chromophore or fluorophore, exhibit poor detection sensitivity with standard UV-Vis or fluorescence detectors. Chemical derivatization addresses this limitation by modifying the analyte to enhance its detectability. This application note details the use of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride as a pre-column derivatizing agent for primary and secondary amine-containing analytes, rendering them suitable for HPLC analysis with UV detection.

The reagent, this compound, is a reactive sulfonyl chloride. The presence of two electron-withdrawing chlorine atoms and a nitro group on the benzene ring increases the electrophilicity of the sulfonyl group, facilitating a rapid and efficient reaction with nucleophilic primary and secondary amines under basic conditions. This reaction forms stable sulfonamide derivatives that possess a strong chromophore due to the nitroaromatic moiety, significantly enhancing their detection by UV-Vis spectrophotometry.

Note: While the principles of derivatization with sulfonyl chlorides are well-established, specific application data for this compound in HPLC analysis is not extensively documented in scientific literature. The following protocols are based on established methods for analogous sulfonyl chloride reagents, such as Dansyl Chloride, and should be considered a starting point for method development and optimization.

Derivatization Workflow

The overall workflow for the derivatization and analysis of amine-containing compounds using this compound is depicted below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Amine-containing Sample/Standard Reaction Add Reagent & Incubate Sample->Reaction  + 2,6-dichloro-3-nitrobenzene- 1-sulfonyl chloride + Alkaline Buffer Quench Quench Reaction Reaction->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: General workflow for the derivatization of amines with this compound followed by HPLC analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound (Purity ≥ 95%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Formic acid or Phosphoric acid for mobile phase modification

  • Primary or secondary amine standards

  • Ammonium hydroxide or other quenching agent

2. Preparation of Solutions

  • Derivatization Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of sulfonyl chlorides.

  • Alkaline Buffer (e.g., 100 mM Sodium Carbonate/Bicarbonate Buffer, pH 9.5-10): Prepare by dissolving appropriate amounts of sodium carbonate and sodium bicarbonate in HPLC-grade water to achieve the target pH. The alkaline pH is crucial for the deprotonation of the amine, facilitating the nucleophilic attack on the sulfonyl chloride.

  • Standard Solutions of Analytes: Prepare stock solutions of the amine-containing analytes of interest in an appropriate solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.

3. Derivatization Protocol

The following protocol is a general guideline and may require optimization for specific analytes and matrices.

  • Reaction Setup: In a clean microcentrifuge tube or autosampler vial, add 100 µL of the amine standard solution or sample extract.

  • pH Adjustment: Add 100 µL of the alkaline buffer (pH 9.5-10) to the sample/standard and vortex briefly.

  • Initiation of Derivatization: Add 100 µL of the freshly prepared derivatization reagent solution. Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture in a heating block or water bath at a controlled temperature (a starting point of 50-60°C is recommended) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time will need to be determined experimentally. The reaction should be carried out in the dark to prevent potential photodegradation of the nitroaromatic derivatives.

  • Quenching the Reaction: After incubation, add a small amount of a quenching reagent (e.g., 10 µL of 25% ammonium hydroxide) to consume the excess derivatizing reagent. This step is critical to prevent the derivatization of mobile phase components or other species upon injection into the HPLC system.

  • Sample Dilution: Dilute the final reaction mixture with the initial mobile phase composition before injection into the HPLC system.

HPLC Analysis

The separation of the derivatized amines can be achieved using reversed-phase HPLC. The following conditions provide a starting point for method development.

Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or an appropriate buffer.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to separate the derivatized analytes from the reagent by-products and any underivatized compounds. A suggested starting gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the derivatized product. Given the nitroaromatic structure, a wavelength in the range of 254-280 nm is a reasonable starting point. This should be optimized by obtaining the UV spectrum of a derivatized standard.

  • Injection Volume: 10-20 µL

Table 1: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Note: This gradient is a general guideline and will require optimization based on the specific analytes and their derivatives.

Method Validation and Data Presentation

As no specific quantitative data for derivatization with this compound is currently available, the following tables are presented as templates for the user to populate during their method development and validation. Key validation parameters that should be assessed include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Table 2: Template for Linearity Data

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Analyte 1User-determinedUser-determined
Analyte 2User-determinedUser-determined

Table 3: Template for Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Analyte 1User-determinedUser-determined
Analyte 2User-determinedUser-determined

Troubleshooting

  • No or Low Peak Area:

    • Ensure the derivatization reagent is fresh, as sulfonyl chlorides are moisture-sensitive.

    • Verify that the reaction mixture is sufficiently alkaline.

    • Increase the reaction time or temperature.

  • Multiple Peaks for a Single Analyte:

    • The reaction may be incomplete. Increase the reaction time or reagent concentration.

    • The derivative may be degrading. Analyze samples promptly after preparation.

  • Large Early-Eluting Peak:

    • This is likely the hydrolyzed derivatization reagent. Ensure the quenching step is effective and adjust the HPLC gradient to ensure it elutes away from the peaks of interest.

Logical Relationship of the Derivatization Reaction

The chemical reaction underlying the derivatization process is a nucleophilic acyl substitution.

Derivatization_Reaction cluster_conditions Reaction Conditions Reagent 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride Product Stable Sulfonamide Derivative (UV-Active) Reagent->Product Amine Primary or Secondary Amine (R-NHR') Amine->Product Conditions Alkaline pH (e.g., pH 9.5-10) Heat (e.g., 50-60°C) Conditions->Product

Caption: The reaction of this compound with an amine under alkaline conditions to form a stable, UV-active sulfonamide.

Application Notes and Protocols for Amine Derivatization with 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines with 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride is a robust method for the synthesis of N-substituted-2,6-dichloro-3-nitrobenzenesulfonamides. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. The strong electron-withdrawing properties of the two chlorine atoms and the nitro group on the benzene ring render the sulfur atom of the sulfonyl chloride highly electrophilic, facilitating its reaction with nucleophilic amines. The resulting sulfonamides are often stable, crystalline solids, which aids in their purification and characterization. This derivatization can be used to introduce a stable tag for analytical purposes or to generate novel compounds with potential biological activity.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable sulfonamide product. The reaction also produces hydrochloric acid (HCl), which is typically neutralized by the addition of a non-nucleophilic base to drive the reaction to completion.

Experimental Protocols

General Protocol for the Derivatization of Primary and Secondary Amines

This protocol provides a general guideline for the derivatization of a variety of primary and secondary amines with this compound. Optimization of reaction conditions, particularly the choice of base, solvent, and reaction temperature, may be necessary for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous triethylamine (Et₃N) or pyridine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Base: To the amine solution, add anhydrous triethylamine or pyridine (1.5 - 2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: While stirring, slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2,6-dichloro-3-nitrobenzenesulfonamide.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the derivatization of various amines with this compound, based on analogous reactions with similar sulfonyl chlorides.[1]

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineDichloromethaneRoom Temperature12>90
BenzylamineTriethylamineDichloromethane0 to Room Temperature485-95
CyclohexylamineTriethylamineTetrahydrofuranRoom Temperature680-90
DiethylamineTriethylamineDichloromethane0 to Room Temperature480-90

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in DCM add_base Add Base (Et3N or Pyridine) dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add Sulfonyl Chloride Solution cool->add_sulfonyl_chloride stir_rt Stir at Room Temperature add_sulfonyl_chloride->stir_rt quench Quench with Water stir_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Pure Sulfonamide

Caption: General workflow for the derivatization of amines.

Reaction Mechanism

G Amine\n(R-NH₂) Amine (R-NH₂) Tetrahedral Intermediate Tetrahedral Intermediate Amine\n(R-NH₂)->Tetrahedral Intermediate Nucleophilic Attack Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Tetrahedral Intermediate Sulfonamide Sulfonamide Tetrahedral Intermediate->Sulfonamide Elimination of Cl⁻

Caption: Nucleophilic substitution mechanism.

Applications in Drug Development and Research

The derivatization of amines with this compound can be applied in several areas of drug development and research:

  • Lead Generation: The resulting sulfonamides can be screened for biological activity, serving as a starting point for the development of new therapeutic agents. The sulfonamide moiety is a well-established pharmacophore with a broad range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a library of sulfonamides from various amines, researchers can investigate how modifications to the amine substituent affect the biological activity of the molecule.

  • Amine Protection: The 2,6-dichloro-3-nitrobenzenesulfonyl group can be used as a protecting group for amines in multi-step organic synthesis. The strong electron-withdrawing nature of the substituent enhances the acidity of the N-H proton, facilitating subsequent reactions.

  • Analytical Derivatization: This reagent can be used to derivatize amines prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC). The resulting sulfonamides often exhibit enhanced UV absorbance, improving detection sensitivity.[2][3]

Safety and Handling

This compound is a reactive and potentially corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application of 2,6-Dichloro-3-nitrobenzenesulfonyl Chloride in Peptide Synthesis: A Guide to Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to achieving high yields and purity of the target peptide. The α-amino group of amino acids is a primary site requiring temporary protection during peptide bond formation. Arylsulfonyl chlorides have emerged as a robust class of reagents for this purpose, forming stable sulfonamides that are resistant to various reaction conditions. Among these, 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride offers a highly activated system for the protection of amines, owing to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. This application note provides a detailed overview of the use of this compound as a protecting group in peptide synthesis, including protocols for the protection and deprotection of amino acids.

The protecting group derived from this compound is often abbreviated as "Dns". The presence of the ortho and para chlorine atoms, in conjunction with the meta nitro group, significantly enhances the electrophilicity of the sulfur atom, facilitating a rapid and efficient reaction with the amino group of an amino acid. Furthermore, these electron-withdrawing substituents play a crucial role in the subsequent deprotection step, rendering the sulfonamide susceptible to cleavage under specific nucleophilic conditions.

Data Presentation

While specific quantitative data for the 2,6-dichloro-3-nitrobenzenesulfonyl group in peptide synthesis is not extensively available in publicly accessible literature, the following tables provide a comparative overview of typical conditions for the related and well-documented 2-nitrobenzenesulfonyl (nosyl) protecting group. These conditions can serve as a starting point for the optimization of protocols using the 2,6-dichloro-3-nitrobenzenesulfonyl group, which is expected to exhibit similar or enhanced reactivity.

Table 1: Typical Conditions for the Protection of Amines with Arylsulfonyl Chlorides

ParameterConditionNotes
Sulfonyl Chloride This compound1.05 - 1.2 equivalents
Amino Acid Free amino acid or amino acid ester1.0 equivalent
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine1.5 - 2.0 equivalents
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)Anhydrous conditions recommended
Temperature 0 °C to room temperatureInitial addition of sulfonyl chloride at 0 °C is common
Reaction Time 1 - 4 hoursMonitor by Thin Layer Chromatography (TLC)
Typical Yield > 90%Expected to be high due to the activated nature of the sulfonyl chloride

Table 2: Common Reagents and Conditions for the Deprotection of Nitrobenzenesulfonamides

Reagent SystemBaseSolventTemperatureReaction TimeTypical Yield (%)
ThiophenolPotassium Carbonate (K₂CO₃)Acetonitrile (ACN) or DMFRoom Temperature1 - 3 hours> 90
β-Mercaptoethanol1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DMFRoom Temperature1 - 2 hours> 90
ThiophenolCesium Carbonate (Cs₂CO₃)DMFRoom Temperature1 - 3 hoursHigh

Experimental Protocols

The following are detailed, generalized protocols for the protection of an amino acid with this compound and the subsequent deprotection of the resulting sulfonamide. These protocols are based on established procedures for related nitrobenzenesulfonyl protecting groups and should be optimized for specific substrates.

Protocol 1: Protection of an Amino Acid with this compound

Materials:

  • Amino acid (or amino acid ester hydrochloride)

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the amino acid (1.0 eq.) in anhydrous DCM. If using an amino acid ester hydrochloride, add 1.0 equivalent of TEA to neutralize the salt.

  • Basification: Add TEA or DIPEA (1.5 - 2.0 eq.) to the amino acid solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amino acid solution over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2,6-dichloro-3-nitrobenzenesulfonyl)-amino acid.

Protocol 2: Deprotection of the 2,6-Dichloro-3-nitrobenzenesulfonyl (Dns) Group

Materials:

  • N-(2,6-dichloro-3-nitrobenzenesulfonyl)-protected peptide

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plate and chamber

Procedure:

  • Preparation: Dissolve the N-Dns-protected peptide (1.0 eq.) in ACN or DMF in a round-bottom flask.

  • Addition of Reagents: Add potassium carbonate (2.5 eq.) and thiophenol (2.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: The crude peptide can be purified by standard chromatographic techniques to remove the thiol adduct and any other impurities.

Mandatory Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up & Purification cluster_product Product AA Amino Acid Reaction Reaction in Anhydrous Solvent (e.g., DCM) AA->Reaction DNSCl 2,6-Dichloro-3-nitro- benzene-1-sulfonyl chloride DNSCl->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification ProtectedAA N-Dns-Amino Acid Purification->ProtectedAA

Caption: Workflow for the protection of an amino acid.

Deprotection_Signaling_Pathway cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products ProtectedPeptide N-Dns-Protected Peptide Meisenheimer Meisenheimer Complex (Nucleophilic Aromatic Substitution) ProtectedPeptide->Meisenheimer Thiol Thiol Reagent (e.g., Thiophenol) Thiol->Meisenheimer Base Base (e.g., K₂CO₃) Base->Meisenheimer activates thiol DeprotectedPeptide Deprotected Peptide Meisenheimer->DeprotectedPeptide Byproduct Thiol Adduct Meisenheimer->Byproduct

Caption: Mechanism of Dns group cleavage.

Application Notes and Protocols: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. While direct synthesis routes for commercialized agrochemicals using this specific starting material are not extensively documented in publicly available literature, its structural motifs are present in potent herbicidal compounds. This document outlines the synthesis of a representative class of agrochemicals, N-(aryl)-2,6-disubstituted-benzenesulfonylureas, based on analogous and well-established synthetic transformations.

Introduction

This compound is a highly reactive chemical intermediate. The presence of two chlorine atoms and a nitro group on the benzene ring activates the sulfonyl chloride moiety, making it an excellent building block for the synthesis of sulfonamides and sulfonylureas. These classes of compounds are of significant interest in the agrochemical industry due to their potent biological activities. In particular, sulfonylureas are a major class of herbicides that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.

Key Applications: Synthesis of Herbicidal Sulfonylureas

The primary application of this compound in agrochemical synthesis is as a precursor for the preparation of sulfonylurea herbicides. The general structure of these herbicides consists of an aryl sulfonyl group linked to a heterocyclic amine via a urea bridge. The specific substituents on the aryl and heterocyclic rings play a crucial role in determining the herbicidal activity and crop selectivity.

A series of potent sulfonylurea herbicides with a 2,6-disubstituted aryl moiety have been synthesized and shown to exhibit excellent inhibitory activity against both monocotyledonous and dicotyledonous weeds.[1][2] The synthesis of these compounds provides a clear blueprint for the application of this compound.

Experimental Protocols

The following protocols describe the synthesis of a representative herbicidal sulfonylurea, starting from an analogue of this compound. These can be adapted for the specific use of the title compound.

Protocol 1: Synthesis of 2,6-Dichloro-3-nitrobenzenesulfonamide

This initial step involves the reaction of the sulfonyl chloride with ammonia to produce the corresponding sulfonamide.

Materials:

  • This compound

  • Aqueous ammonia (28%)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2,6-dichloro-3-nitrobenzenesulfonamide (A Representative Sulfonylurea Herbicide)

This protocol outlines the coupling of the synthesized sulfonamide with a heterocyclic isocyanate to form the final sulfonylurea.

Materials:

  • 2,6-Dichloro-3-nitrobenzenesulfonamide (from Protocol 1)

  • 2-Isocyanato-4,6-dimethoxypyrimidine

  • Anhydrous acetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • To a stirred solution of 2,6-dichloro-3-nitrobenzenesulfonamide (1.0 eq) in anhydrous acetonitrile, add DBU (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-isocyanato-4,6-dimethoxypyrimidine (1.1 eq) in anhydrous acetonitrile dropwise.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the target sulfonylurea.

Data Presentation

The herbicidal activity of the synthesized sulfonylurea compounds can be evaluated against a panel of weed species. The data is typically presented as the concentration required to inhibit 50% of plant growth (GR₅₀) or as percentage inhibition at a given concentration.

Table 1: Herbicidal Activity of Representative 2,6-Disubstituted Sulfonylureas against Various Weed Species [1][2]

CompoundWeed SpeciesApplication Rate (g/ha)Inhibition (%)
10a Echinochloa crus-galli1585.3
Setaria faberi1591.2
Abutilon theophrasti1595.7
Amaranthus retroflexus15100
10h Echinochloa crus-galli1589.4
Setaria faberi1593.5
Abutilon theophrasti1598.2
Amaranthus retroflexus15100
10i Echinochloa crus-galli1587.6
Setaria faberi1590.8
Abutilon theophrasti1597.4
Amaranthus retroflexus15100
Chlorsulfuron Echinochloa crus-galli1582.1
(Commercial Standard)Setaria faberi1588.6
Abutilon theophrasti1592.3
Amaranthus retroflexus1598.9

Note: Compounds 10a, 10h, and 10i are examples of 2,6-disubstituted sulfonylureas from the cited literature and are not directly synthesized from this compound, but represent the target class of compounds.

Table 2: Inhibition of Acetohydroxyacid Synthase (AHAS) by Representative Sulfonylureas [2]

CompoundKiapp (nM)
10i 11.5
Chlorsulfuron 52.4

Kiapp represents the apparent inhibition constant, with lower values indicating higher potency.

Visualizations

Diagram 1: General Synthetic Pathway for Herbicidal Sulfonylureas

G A 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride C 2,6-Dichloro-3-nitro- benzenesulfonamide A->C Amination B Amine (e.g., NH3) B->C E Herbicidal Sulfonylurea C->E Urea Formation D Heterocyclic Isocyanate D->E

Caption: General reaction scheme for the synthesis of herbicidal sulfonylureas.

Diagram 2: Experimental Workflow for Sulfonylurea Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials: - Sulfonyl Chloride - Amine - Isocyanate B Reaction Setup & Monitoring (TLC) A->B C Work-up & Purification B->C D Characterization (NMR, MS) C->D E In vitro Assay (AHAS Inhibition) D->E F Greenhouse Screening (Herbicidal Activity) D->F G Data Analysis (GR50, SAR) E->G F->G

Caption: Workflow from synthesis to biological evaluation of sulfonylurea herbicides.

Diagram 3: Mechanism of Action of Sulfonylurea Herbicides

G A Pyruvate C Acetohydroxyacid Synthase (AHAS) A->C B α-Ketobutyrate B->C D Valine, Leucine, Isoleucine Biosynthesis C->D E Plant Growth D->E F Sulfonylurea Herbicide F->C Inhibition

Caption: Inhibition of the AHAS enzyme by sulfonylurea herbicides disrupts essential amino acid synthesis.

References

Application Notes and Protocols: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride as a key reagent in the synthesis of pharmaceutical intermediates. This compound is particularly useful for the introduction of the 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) group, which can serve as a protecting group for amines or as a core component of biologically active sulfonamides. The strong electron-withdrawing nature of the chloro and nitro substituents enhances the reactivity of the sulfonyl chloride and modulates the properties of the resulting sulfonamide derivatives.

Overview of Applications

This compound is primarily utilized in the following applications within pharmaceutical synthesis:

  • Protection of Amines: The Dns group can be readily introduced onto primary and secondary amines to form stable sulfonamides. This protection is robust under various reaction conditions, and the protecting group can be cleaved under specific reducing conditions.

  • Synthesis of Biologically Active Sulfonamides: The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterial, diuretic, and anticonvulsant agents. The unique substitution pattern of this compound allows for the synthesis of novel sulfonamide candidates with potentially enhanced or specific biological activities.

Representative Synthesis of a Pharmaceutical Intermediate

A common application of this compound is the synthesis of N-substituted sulfonamides, which can act as intermediates for more complex drug molecules. The following section details a representative protocol for the synthesis of an N-aryl-2,6-dichloro-3-nitrobenzenesulfonamide.

General Reaction Scheme

G reagent1 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride plus1 + base Base (e.g., Pyridine) Solvent (e.g., DCM) reagent2 Primary/Secondary Amine (R-NHR') reagent2->base Reaction Conditions product N-Substituted-2,6-dichloro- 3-nitrobenzenesulfonamide plus2 + byproduct Base-HCl

Caption: General synthesis of an N-substituted sulfonamide.

Quantitative Data for a Representative Reaction

The following table summarizes typical quantitative data for the synthesis of N-(4-methoxyphenyl)-2,6-dichloro-3-nitrobenzenesulfonamide, a representative pharmaceutical intermediate.

ParameterValue
Reactants
This compound1.0 eq (e.g., 2.91 g, 10 mmol)
4-Methoxyaniline1.05 eq (e.g., 1.30 g, 10.5 mmol)
Pyridine (Base)2.0 eq (e.g., 1.58 g, 20 mmol)
Dichloromethane (DCM) (Solvent)50 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Product
Product NameN-(4-methoxyphenyl)-2,6-dichloro-3-nitrobenzenesulfonamide
Theoretical Yield3.77 g
Actual Yield3.47 g
Percent Yield92%
Purity (by HPLC)>98%

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-2,6-dichloro-3-nitrobenzenesulfonamide

This protocol details the procedure for the synthesis of a representative sulfonamide intermediate.

Materials:

  • This compound

  • 4-Methoxyaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Workflow:

G start Dissolve 4-methoxyaniline and pyridine in DCM step2 Cool to 0°C start->step2 step3 Add 2,6-dichloro-3-nitrobenzene- 1-sulfonyl chloride solution dropwise step2->step3 step4 Stir at room temperature for 4-6 hours step3->step4 step5 Quench with 1 M HCl step4->step5 step6 Separate organic layer step5->step6 step7 Wash with NaHCO3 and brine step6->step7 step8 Dry over MgSO4 and filter step7->step8 step9 Concentrate in vacuo step8->step9 step10 Purify by column chromatography step9->step10 end Obtain pure product step10->end

Caption: Workflow for sulfonamide synthesis and purification.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.05 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-2,6-dichloro-3-nitrobenzenesulfonamide.

Signaling Pathway Context

While specific drugs derived from this compound are not prominently documented, sulfonamides as a class are known to target various biological pathways. A notable example is the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes.

G drug Sulfonamide-based Drug (e.g., derived from Dns-Cl) enzyme Carbonic Anhydrase drug->enzyme Inhibition reaction CO2 + H2O <=> H2CO3 enzyme->reaction ion_balance Altered pH and Ion Balance enzyme->ion_balance Disruption of Catalysis physiological_effect Therapeutic Effect (e.g., Diuresis, Reduced IOP) ion_balance->physiological_effect

Caption: Inhibition of carbonic anhydrase signaling pathway.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: The specific experimental data and the signaling pathway provided are representative examples to illustrate the potential applications of this compound. Researchers should optimize reaction conditions and perform thorough characterization for their specific substrates and targets.

Application Notes and Protocols for Sulfonamide Formation with 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization. 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a key building block for this purpose, offering a unique substitution pattern that can be leveraged to fine-tune the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and target binding affinity.[1] The electron-withdrawing nature of the two chlorine atoms and the nitro group enhances the reactivity of the sulfonyl chloride group, facilitating its reaction with a broad range of primary and secondary amines.

These application notes provide a comprehensive guide to the synthesis of N-substituted-2,6-dichloro-3-nitrobenzenesulfonamides. Included are a general reaction scheme, a detailed experimental protocol, and a table of representative reaction conditions based on a structurally similar substrate to guide experimental design.

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and a proton, facilitated by a base, results in the formation of a stable sulfonamide bond. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

Representative Reaction Conditions

AmineBase (eq.)SolventTemperatureTime (h)Yield (%)
AnilinePyridine (1.5)Dichloromethane (DCM)Room Temp.12>90
BenzylamineTriethylamine (2.0)Dichloromethane (DCM)0 °C to Room Temp.8>90
MorpholinePyridine (1.5)Dichloromethane (DCM)Room Temp.6>95
PiperidineTriethylamine (2.0)Tetrahydrofuran (THF)Room Temp.6>95

Note: The data in this table is based on general protocols for structurally similar sulfonyl chlorides and should be used as a guideline. Optimization of reaction conditions may be necessary for specific amine substrates.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-2,6-dichloro-3-nitrobenzenesulfonamides

This protocol provides a robust and widely applicable method for the synthesis of a diverse range of sulfonamides from this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.5 - 2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure N-substituted-2,6-dichloro-3-nitrobenzenesulfonamide.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides as described in the protocol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine in DCM Base Add Base (Pyridine) Amine->Base Cooling Cool to 0 °C Base->Cooling SulfonylChloride Add Sulfonyl Chloride in DCM (dropwise) Cooling->SulfonylChloride Stir Stir at RT (6-24h) SulfonylChloride->Stir TLC Monitor by TLC Stir->TLC Dilute Dilute with DCM TLC->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify PureProduct Pure Sulfonamide Purify->PureProduct

Caption: General workflow for the synthesis and purification of sulfonamides.

Characterization of the Final Product

The structure and purity of the synthesized sulfonamides can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the dichloronitrophenyl ring and the protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will provide signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands are expected around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). For secondary sulfonamides, an N-H stretching band should be observable in the region of 3300-3200 cm⁻¹.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline product.

Troubleshooting

  • Low Yields: Low yields can result from several factors including impure or hydrolyzed sulfonyl chloride, a weakly nucleophilic amine, or steric hindrance.[2] Ensure all reagents and solvents are anhydrous. For unreactive amines, increasing the reaction temperature or using a more polar solvent like THF may be beneficial.

  • Side Reactions: With primary amines, the formation of a bis-sulfonated product is a potential side reaction. This can often be minimized by the slow, dropwise addition of the sulfonyl chloride solution to the amine at 0 °C and by avoiding a large excess of the sulfonyl chloride.[2]

  • Purification Challenges: The polarity of sulfonamides can vary significantly depending on the nature of the amine substituent. This may necessitate careful optimization of the eluent system for column chromatography. Recrystallization is often a highly effective method for obtaining very pure products.

References

Application Notes and Protocols for LC-MS Analysis of Compounds Derivatized with 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of low-molecular-weight compounds containing primary and secondary amine or phenolic hydroxyl groups is a significant challenge in modern analytical chemistry, particularly within the realms of pharmaceutical research and development. Many of these analytes exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that enhances the analytical properties of the target molecules.

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a derivatizing reagent designed to react with primary and secondary amines, as well as phenols, to form stable sulfonamides and sulfonate esters, respectively. The presence of two chlorine atoms provides a distinct isotopic pattern that can aid in identification, while the nitro group can enhance electrophilicity and potentially improve ionization. This document provides detailed application notes and protocols for the use of this compound in LC-MS analysis.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the amine or phenoxide ion on the sulfonyl chloride group of this compound. This results in the formation of a stable sulfonamide or sulfonate ester bond and the elimination of hydrochloric acid. The reaction is typically carried out in a basic environment to deprotonate the analyte and neutralize the liberated acid, driving the reaction to completion.

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol provides a general procedure for the derivatization of amine-containing compounds in a sample matrix. Optimization of reaction conditions (e.g., pH, temperature, time, and reagent concentration) may be necessary for specific applications.

Materials:

  • This compound (DNS-Cl) solution (1 mg/mL in anhydrous acetonitrile)

  • Analyte solution (in a suitable solvent, e.g., water, methanol, or acetonitrile)

  • Borate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 1 M formic acid or a solution of a primary amine like glycine)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Anhydrous sodium sulfate

  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid

Procedure:

  • Sample Preparation: To 100 µL of the sample solution (containing the amine analyte) in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5). Vortex briefly to mix.

  • Derivatization Reaction: Add 100 µL of the 1 mg/mL this compound solution to the sample mixture. Vortex immediately for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After incubation, cool the reaction mixture to room temperature. Add 50 µL of the quenching solution to consume any unreacted derivatizing reagent. Vortex for 10 seconds.

  • Extraction: Add 500 µL of ethyl acetate to the reaction mixture. Vortex vigorously for 1 minute to extract the derivatized analyte.

  • Phase Separation: Centrifuge the mixture at 5,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection and Drying: Carefully transfer the upper organic layer to a clean tube. Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Protocol 2: Derivatization of Phenolic Compounds

This protocol outlines a general procedure for the derivatization of phenol-containing compounds. As with amines, optimization is recommended for specific analytes.

Materials:

  • This compound solution (1 mg/mL in anhydrous acetonitrile)

  • Analyte solution

  • Sodium carbonate buffer (0.1 M, pH 10.5)

  • Quenching solution (e.g., 1 M formic acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • LC-MS grade solvents and formic acid

Procedure:

  • Sample Preparation: To 100 µL of the sample solution, add 200 µL of 0.1 M sodium carbonate buffer (pH 10.5).

  • Derivatization Reaction: Add 100 µL of the 1 mg/mL this compound solution. Vortex immediately.

  • Incubation: Incubate at 50°C for 45 minutes.

  • Quenching: Cool to room temperature and add 50 µL of 1 M formic acid.

  • Extraction: Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

  • Phase Separation and Drying: Centrifuge and transfer the organic layer. Dry with anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

LC-MS Analysis

The following are typical starting conditions for the LC-MS analysis of derivatized compounds. Method development and optimization are crucial for achieving the desired separation and sensitivity.

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Full Scan (for identification) and Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Note: The choice of positive or negative ionization mode will depend on the specific analyte and the resulting derivative. Initial scouting runs in both modes are recommended.

Data Presentation

The following tables present hypothetical quantitative data for the analysis of representative amine and phenol compounds derivatized with this compound. This data is for illustrative purposes to demonstrate the potential performance of the method.

Table 1: Hypothetical Quantitative Performance for Derivatized Amines

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Linearity (r²)
Amphetamine5.2393.0224.10.5>0.995
Ephedrine4.8423.1224.11.0>0.993
Metformin3.1387.0224.12.5>0.996

Table 2: Hypothetical Quantitative Performance for Derivatized Phenols

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Linearity (r²)
Bisphenol A7.5683.0459.10.2>0.998
Estradiol8.1529.1271.10.1>0.997
Paracetamol4.2409.0224.11.5>0.994

(LLOQ: Lower Limit of Quantification)

Visualizations

The following diagrams illustrate the experimental workflow and the general derivatization reaction.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Analyte Sample Buffer Add Basic Buffer Sample->Buffer Reagent Add Derivatizing Reagent Buffer->Reagent Incubate Incubate Reagent->Incubate Quench Quench Reaction Incubate->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Evaporate Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for derivatization and LC-MS analysis.

Application Notes: The Use of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride in Proteomics Research is Not Documented in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and publications has revealed no documented applications of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride in the field of proteomics research. While the sulfonyl chloride functional group is known to react with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, there is no available literature detailing the specific use of this compound for protein labeling, quantification, or any other proteomics application.

Researchers, scientists, and drug development professionals interested in amine-reactive labeling reagents for proteomics are advised to consider well-established compounds for which detailed protocols and extensive supporting literature are available.

Alternative Amine-Reactive Reagents in Proteomics

For applications such as protein labeling, quantitation, and structural analysis, several other sulfonyl chloride-containing and amine-reactive reagents are widely used and well-documented.

1. Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride is a classic fluorescent labeling reagent that reacts with primary and secondary amines to yield stable, fluorescent sulfonamide adducts. Its primary applications in proteomics include:

  • N-terminal amino acid analysis and protein sequencing.

  • Fluorescent labeling of proteins and peptides for detection and quantification by HPLC.

  • Probing protein conformation and dynamics, as the fluorescence of dansyl-labeled proteins is often sensitive to the local environment.

2. 2-Nitrobenzenesulfenyl chloride (NBS)

NBS is a reagent used for the chemical modification of tryptophan residues in proteins under acidic conditions. In proteomics, isotope-labeled (heavy and light) NBS has been utilized for quantitative proteomic analysis. The workflow involves:

  • Labeling of protein lysates from different conditions (e.g., control vs. treated) with light or heavy NBS.

  • Combining the labeled samples.

  • Separation of proteins or peptides (e.g., by 2D gel electrophoresis or liquid chromatography).

  • Identification and quantification of proteins by mass spectrometry, based on the intensity ratios of the peptide pairs containing the light and heavy NBS labels.

General Experimental Workflow for Amine-Reactive Labeling in Proteomics

While a specific protocol for this compound cannot be provided due to the lack of data, a general workflow for using a generic amine-reactive sulfonyl chloride reagent for protein labeling followed by mass spectrometry analysis is outlined below. This workflow is conceptual and would require significant optimization for any new, uncharacterized reagent.

G cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Mass Spectrometry Analysis protein_extraction Protein Extraction from Cells/Tissues reduction_alkylation Reduction & Alkylation of Cysteines protein_extraction->reduction_alkylation labeling Labeling of Peptides with Amine-Reactive Reagent protein_digestion Protein Digestion (e.g., with Trypsin) reduction_alkylation->protein_digestion protein_digestion->labeling quenching Quenching of Reaction labeling->quenching lc_ms LC-MS/MS Analysis cleanup Sample Cleanup (e.g., Desalting) quenching->cleanup cleanup->lc_ms data_analysis Data Analysis (Protein ID & Quant) lc_ms->data_analysis

Figure 1. A generalized workflow for the labeling of peptides with a hypothetical amine-reactive reagent for bottom-up proteomics analysis.

Conclusion

There is currently no scientific basis for the use of this compound in proteomics research. The lack of published data means that no established protocols, quantitative data, or application examples can be provided. Researchers requiring amine-reactive reagents are encouraged to use well-validated alternatives with extensive documentation to ensure reliable and reproducible results. Should this compound be explored for proteomics applications in the future, extensive validation of its reactivity, specificity, and effects on mass spectrometric analysis would be required.

Application Notes and Protocols for the Selective Protection of Amines with 2,6-Dichloro-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the judicious protection and deprotection of functional groups are paramount. The selective masking of amine functionalities is a recurrent challenge, necessitating a diverse toolkit of protecting groups with orthogonal stability. 2,6-Dichloro-3-nitrobenzenesulfonyl chloride (o-DCNBS-Cl) emerges as a valuable reagent for the protection of primary and secondary amines, forming stable sulfonamides. The electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring enhances the acidity of the N-H proton of the resulting sulfonamide, facilitating subsequent N-alkylation reactions. Furthermore, the sulfonamide linkage can be cleaved under specific, mild conditions, ensuring the integrity of other sensitive functional groups within the molecule.

These application notes provide a comprehensive overview of the use of o-DCNBS-Cl for the selective protection of amines, including detailed experimental protocols for both protection and deprotection reactions. The orthogonality of the 2,6-dichloro-3-nitrobenzenesulfonyl (o-DCNBS) group with other common amine protecting groups is also discussed, highlighting its strategic utility in complex synthetic endeavors.

Data Presentation

Table 1: Reaction Conditions for the Protection of Amines with 2,6-Dichloro-3-nitrobenzenesulfonyl Chloride

Amine TypeReagentsSolventBaseTemperatureTypical Yield
Primary Aliphatico-DCNBS-Cl (1.0-1.1 eq)Dichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), Pyridine, 2,6-Lutidine0 °C to rtHigh
Primary Aromatico-DCNBS-Cl (1.0-1.1 eq)Dichloromethane (DCM), PyridinePyridine, 2,6-Lutidine0 °C to rtGood to High
Secondary Aliphatico-DCNBS-Cl (1.0-1.2 eq)Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Triethylamine (TEA), Diisopropylethylamine (DIPEA)rt to 50 °CModerate to High
Secondary Aromatico-DCNBS-Cl (1.0-1.2 eq)N,N-Dimethylformamide (DMF), Dichloroethane (DCE)Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)rt to 80 °CModerate to High

Table 2: Reaction Conditions for the Deprotection of o-DCNBS Protected Amines

SubstrateReagentsSolventBaseTemperatureTypical Yield
Primary AmineThiophenol, 4-MethoxythiophenolN,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Potassium Carbonate (K₂CO₃)rt to 40 °CHigh
Secondary AmineThiophenol, Mercaptoacetic acidN,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Potassium Carbonate (K₂CO₃), Triethylamine (TEA)rt to 50 °CHigh

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with 2,6-Dichloro-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from a procedure for the closely related 2-nitrobenzenesulfonyl chloride and is expected to be applicable.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.0-1.1 equiv) to the solution.

  • Addition of o-DCNBS-Cl: Cool the mixture to 0 °C using an ice-water bath. Add 2,6-dichloro-3-nitrobenzenesulfonyl chloride (1.0-1.05 equiv) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of an o-DCNBS Protected Amine

This protocol is based on established methods for the cleavage of nitrobenzenesulfonamides.

  • Reaction Setup: In a round-bottom flask, dissolve the o-DCNBS protected amine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (3.0-5.0 equiv) followed by thiophenol (2.0-3.0 equiv).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The desired amine can be further purified by column chromatography or crystallization.

Mandatory Visualization

Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack DCNBS_Cl o-DCNBS-Cl DCNBS_Cl->Intermediate Sulfonamide o-DCNBS-NRH Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl Salt Base·HCl HCl->Salt Base Base (e.g., TEA) Base->Salt Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_P Start: Amine + o-DCNBS-Cl Reaction_P Reaction in DCM with Base Start_P->Reaction_P Workup_P Aqueous Work-up Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Product_P Protected Amine (o-DCNBS-NRR') Purification_P->Product_P Start_D Start: Protected Amine Product_P->Start_D Intermediate for further synthesis Reaction_D Reaction with Thiol and Base in DMF Start_D->Reaction_D Workup_D Aqueous Work-up Reaction_D->Workup_D Purification_D Column Chromatography Workup_D->Purification_D Product_D Deprotected Amine Purification_D->Product_D Orthogonality cluster_conditions Deprotection Conditions Protecting_Groups Amine Protecting Groups Boc Cbz Fmoc o-DCNBS Acid Strong Acid (e.g., TFA) Protecting_Groups:Boc->Acid H2_Pd H₂, Pd/C Protecting_Groups:Cbz->H2_Pd Base_Dep Base (e.g., Piperidine) Protecting_Groups:Fmoc->Base_Dep Thiol_Base Thiol + Base Protecting_Groups:DCNBS->Thiol_Base

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent in organic synthesis for the preparation of N-substituted sulfonamides. This reaction involves the treatment of primary or secondary amines with the sulfonyl chloride in the presence of a base. The resulting sulfonamides are of significant interest in medicinal chemistry as they form the structural core of many therapeutic agents.

Q2: What are the most critical parameters influencing the yield of sulfonamide synthesis?

A2: The successful synthesis of sulfonamides is highly dependent on several key parameters:

  • Purity of Starting Materials: The presence of impurities in either the amine or the this compound can lead to undesirable side reactions. Notably, sulfonyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.

  • Reaction Temperature: Precise temperature control is essential to prevent the decomposition of reactants and minimize the formation of byproducts.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. The base neutralizes the HCl generated during the reaction, and the solvent must be inert to the reaction conditions while ensuring adequate solubility of the reactants.

  • Stoichiometry: The molar ratio of the reactants, particularly the amine to the sulfonyl chloride, must be carefully controlled to drive the reaction to completion and avoid side reactions like di-sulfonylation.

Q3: What is di-sulfonylation and how can it be prevented?

A3: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride, leading to the formation of an undesired di-sulfonylated product. This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.

To prevent di-sulfonylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.

  • Optimize Base Selection: Employ a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, to minimize the deprotonation of the mono-sulfonamide.

  • Lower Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C or lower) can decrease the rate of the undesired di-sulfonylation reaction more significantly than the desired mono-sulfonylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Degraded or impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate base or solvent.1. Verify the purity of the amine and sulfonyl chloride. Ensure the sulfonyl chloride is not hydrolyzed. 2. Optimize the reaction temperature. Consider starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or heating as necessary. 3. Screen different bases (e.g., triethylamine, pyridine, DIPEA) and anhydrous aprotic solvents (e.g., DCM, THF, acetonitrile).
Significant Di-sulfonylation Product 1. High concentration of sulfonyl chloride. 2. Strong, non-hindered base. 3. Elevated reaction temperature.1. Add the sulfonyl chloride solution slowly to the reaction mixture. 2. Use a weaker or sterically hindered base (e.g., pyridine, 2,6-lutidine). 3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Difficult Product Isolation/Purification 1. Product is soluble in the aqueous phase. 2. Emulsion formation during workup. 3. Co-elution of impurities during chromatography.1. Perform multiple extractions with an appropriate organic solvent. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step.[1][2]
Reaction is Exothermic and Uncontrolled Rapid addition of the sulfonyl chloride.Add the sulfonyl chloride solution dropwise to the amine solution at a lower temperature (e.g., 0 °C) to manage the heat generated.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2,6-dichloro-3-nitrobenzenesulfonamide

This protocol is a representative procedure and may require optimization for specific amines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.1 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
Sulfonyl Chloride Amine Base Solvent Temperature Yield (%)
2-Nitrobenzenesulfonyl chloride4-MethoxybenzylamineTriethylamineDCM0 °C to RT90-91
p-Toluenesulfonyl chlorideAnilineNone (Microwave)Solvent-freeMicrowave97
2,4-Dichlorobenzenesulfonyl chlorideVarious primary aminesPyridine/TriethylamineDCM/THF0 °C to RTGood to Excellent

Visualizations

experimental_workflow General Experimental Workflow for Sulfonamide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_base Add Base dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_dropwise Add Sulfonyl Chloride Solution Dropwise cool->add_dropwise dissolve_sulfonyl_chloride Dissolve Sulfonyl Chloride dissolve_sulfonyl_chloride->add_dropwise stir Stir at RT (12-24h) add_dropwise->stir monitor Monitor by TLC stir->monitor quench Quench and Wash monitor->quench Reaction Complete dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Pure Product chromatography->characterize

Caption: Standard workflow for the synthesis and purification of sulfonamides.

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, which occurs in the presence of water. Other potential side reactions include reactions with unintended nucleophiles in the reaction mixture and potential nucleophilic aromatic substitution (SNAr) under harsh conditions, where a chloro group is displaced.

Q2: How can I minimize the hydrolysis of this compound during my experiment?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes using anhydrous solvents, drying all glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as strong bases and nucleophiles.

Q4: I am observing a lower than expected yield in my sulfonamide synthesis. What could be the potential causes?

A4: A low yield can be attributed to several factors. The primary suspect is often the hydrolysis of the starting sulfonyl chloride. Other possibilities include incomplete reaction due to insufficient reaction time or temperature, or side reactions with residual water or other nucleophilic impurities. It is also important to ensure the purity of your amine reactant.

Q5: Can the nitro group on the benzene ring interfere with the desired reaction?

A5: The electron-withdrawing nature of the nitro group activates the sulfonyl chloride group, making it highly reactive. In most standard applications, the nitro group itself is stable. However, under reducing conditions, the nitro group could be reduced, leading to undesired byproducts.

Troubleshooting Guides

Issue 1: Formation of an Insoluble Precipitate in the Reaction Mixture
Potential Cause Proposed Solution
Hydrolysis of the sulfonyl chloride to form the less soluble sulfonic acid.Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware at high temperatures before use. Run the reaction under an inert atmosphere.
The desired product (sulfonamide) has low solubility in the reaction solvent.Try a different solvent or a solvent mixture to improve the solubility of the product. Gentle heating might also help, but monitor for potential decomposition.
Precipitation of salts formed as byproducts (e.g., hydrochloride salts if an amine and a base like triethylamine are used).The salt can typically be removed by filtration at the end of the reaction or by an aqueous workup.
Issue 2: Complex Mixture of Products Observed by TLC or LC-MS Analysis
Potential Cause Proposed Solution
Presence of multiple nucleophilic species in the reaction mixture.Purify all starting materials to remove nucleophilic impurities. If using a base, ensure it is non-nucleophilic (e.g., proton sponge) or sterically hindered if it has nucleophilic potential.
Decomposition of the starting material or product.Run the reaction at a lower temperature. Check the thermal stability of your reactants and products. Avoid prolonged reaction times at elevated temperatures.
Nucleophilic Aromatic Substitution (SNAr) side reactions.Use milder reaction conditions (lower temperature, less reactive nucleophile if possible). The chlorine atoms are activated by the nitro and sulfonyl chloride groups, making them susceptible to displacement by strong nucleophiles.

Experimental Protocols

A general protocol for the synthesis of a sulfonamide using this compound is provided below.

Synthesis of N-benzyl-2,6-dichloro-3-nitrobenzenesulfonamide

  • Preparation: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: To the flask are added this compound (1.0 eq), anhydrous dichloromethane (DCM, 20 mL), and benzylamine (1.1 eq).

  • Reaction Execution: The mixture is cooled to 0 °C in an ice bath, and triethylamine (1.5 eq) is added dropwise via a syringe. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Workup: The reaction mixture is diluted with DCM (30 mL) and washed successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

Visualizations

Experimental_Workflow Experimental Workflow for Sulfonamide Synthesis prep Preparation (Dry Glassware, Inert Atmosphere) reactants Add Reactants (Sulfonyl Chloride, Amine, Solvent) prep->reactants base Add Base (e.g., Triethylamine at 0°C) reactants->base reaction Reaction (Stir at Room Temperature) base->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product Troubleshooting_Guide Troubleshooting Logic for Low Yield start Low Yield Observed check_hydrolysis Check for Hydrolysis (Presence of Sulfonic Acid) start->check_hydrolysis check_purity Check Reactant Purity (Especially the Amine) check_hydrolysis->check_purity No improve_anhydrous Action: Improve Anhydrous Technique check_hydrolysis->improve_anhydrous Yes check_conditions Review Reaction Conditions (Time, Temperature) check_purity->check_conditions Pure purify_reactants Action: Purify Reactants check_purity->purify_reactants Impure optimize_conditions Action: Optimize Conditions (e.g., Longer Time, Higher Temp) check_conditions->optimize_conditions

preventing hydrolysis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride. The information provided is designed to help prevent its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis is the reaction of the sulfonyl chloride group with water. This reaction is catalyzed by the presence of nucleophiles and is accelerated by the strong electron-withdrawing nature of the two ortho-chloro substituents and the nitro group on the benzene ring, which increases the electrophilicity of the sulfur atom.

Q2: How can I minimize the hydrolysis of this compound during a reaction?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment. This includes using anhydrous solvents, drying all glassware thoroughly, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Additionally, conducting the reaction at low temperatures can help to slow the rate of hydrolysis.

Q3: What type of base is recommended for reactions involving this compound to avoid hydrolysis?

A3: Non-nucleophilic, sterically hindered bases are recommended. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can effectively scavenge the HCl byproduct without directly attacking the sulfonyl chloride. Pyridine is also commonly used.[1] It is important to use an anhydrous grade of the base.

Q4: Can I use an aqueous workup for a reaction involving this sulfonyl chloride?

A4: While generally discouraged due to the risk of hydrolysis, a carefully controlled aqueous workup can be performed.[1] If an aqueous workup is necessary, it should be done quickly and at a low temperature (e.g., pouring the reaction mixture over ice). For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.

Q5: How does the substitution pattern of this compound affect its reactivity towards hydrolysis?

A5: The two ortho-chloro groups provide significant steric hindrance around the sulfonyl group, which can slow down the approach of nucleophiles, including water. However, the strong electron-withdrawing effects of the two chlorine atoms and the nitro group make the sulfur atom highly electrophilic and thus more susceptible to nucleophilic attack. The net effect is a high propensity for hydrolysis if water is present.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Sulfonic Acid Byproduct

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of a polar byproduct corresponding to the sulfonic acid of this compound.

  • The isolated yield of the desired product (e.g., sulfonamide) is lower than expected.

Possible Causes:

  • Presence of moisture in the reaction solvent, reagents, or glassware.

  • Use of a nucleophilic base that promotes hydrolysis.

  • Extended reaction time at elevated temperatures.

  • Hydrolysis during the workup procedure.

Solutions:

StepActionRationale
1. Ensure Anhydrous Conditions Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous grades of all reagents.To eliminate water, the primary reactant in the hydrolysis of the sulfonyl chloride.[1]
2. Optimize Base Selection Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or use an HCl scavenger.To effectively neutralize the HCl byproduct without competing with the desired nucleophile or promoting hydrolysis.
3. Control Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or below).To decrease the rate of the competing hydrolysis reaction.
4. Modify Workup Procedure Employ an anhydrous workup if possible. If an aqueous wash is necessary, perform it rapidly at low temperature with cold brine.To minimize contact time with water and reduce the extent of hydrolysis during product isolation.

Data Presentation

Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides in Water

SubstituentRelative Rate of Hydrolysis (k/k₀)Reference
4-Methoxy0.43[2]
4-Methyl0.65[2]
H1.00[2]
4-Chloro2.12[2]
3-Nitro5.98[2]
4-Nitro10.3[2]

Note: Data is for neutral hydrolysis (solvolysis) in water. The presence of two chloro groups and a nitro group in this compound is expected to result in a significantly higher hydrolysis rate compared to the monosubstituted analogs listed.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a sulfonamide, with specific measures to prevent hydrolysis.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.1 eq.) and dissolve it in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous TEA or DIPEA (1.5 eq.) dropwise.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Anhydrous Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium chloride salt. Wash the filter cake with a small amount of anhydrous DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_outcome Outcome prep_glass Dry Glassware reaction_setup Inert Atmosphere (N2/Ar) prep_glass->reaction_setup outcome_failure Hydrolysis to Sulfonic Acid prep_glass->outcome_failure prep_solvents Use Anhydrous Solvents prep_solvents->reaction_setup prep_solvents->outcome_failure prep_reagents Anhydrous Reagents prep_reagents->reaction_setup prep_reagents->outcome_failure reaction_temp Low Temperature (0°C) reaction_setup->reaction_temp reaction_setup->outcome_failure reaction_base Non-nucleophilic Base reaction_temp->reaction_base reaction_temp->outcome_failure reaction_addition Slow Addition of Sulfonyl Chloride reaction_base->reaction_addition reaction_base->outcome_failure workup_anhydrous Anhydrous Workup reaction_addition->workup_anhydrous Preferred workup_aqueous Rapid, Cold Aqueous Workup reaction_addition->workup_aqueous Alternative reaction_addition->outcome_failure purification Chromatography workup_anhydrous->purification workup_aqueous->purification workup_aqueous->outcome_failure outcome_success High Yield of Desired Product purification->outcome_success

Caption: Workflow for preventing hydrolysis of this compound.

logical_relationship sulfonyl_chloride This compound substituents Electron-Withdrawing Substituents (2x Cl, 1x NO2) sulfonyl_chloride->substituents steric_hindrance Steric Hindrance (2x ortho-Cl) sulfonyl_chloride->steric_hindrance electrophilicity Increased Electrophilicity of Sulfur Atom substituents->electrophilicity reactivity_modulation Modulated Reactivity steric_hindrance->reactivity_modulation hydrolysis Increased Susceptibility to Hydrolysis electrophilicity->hydrolysis slower_nucleophilic_attack Slower Nucleophilic Attack reactivity_modulation->slower_nucleophilic_attack

Caption: Factors influencing the reactivity and hydrolysis of the target molecule.

References

Technical Support Center: Sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyl chloride reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of sulfonamides and related compounds using sulfonyl chlorides.

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in sulfonylation reactions can be attributed to several factors, including the reactivity of the nucleophile (amine or alcohol), suboptimal reaction conditions, or degradation of the starting materials.[1]

Troubleshooting Steps:

  • Assess Nucleophile Reactivity: Sterically hindered or electron-deficient amines and less nucleophilic alcohols can lead to slow reaction rates.[1] For these substrates, consider increasing the reaction temperature or using a more potent catalytic system.

  • Optimize the Base: The choice of base is crucial. While pyridine and triethylamine are common, less reactive nucleophiles may require a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1]

  • Verify Reagent Quality: Ensure the sulfonyl chloride is pure and has not hydrolyzed due to moisture.[1] Likewise, confirm the purity and dryness of the amine/alcohol and the solvent.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable. For sluggish reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) may be beneficial.[1]

Issue 2: Formation of Multiple Products

Question: My reaction is producing multiple spots on the TLC, indicating the formation of byproducts. What are the common side reactions and their solutions?

Answer: The formation of multiple products is often due to side reactions such as di-sulfonylation of primary amines or hydrolysis of the sulfonyl chloride.

Common Side Reactions and Solutions:

  • Di-sulfonylation of Primary Amines: Primary amines can undergo a second sulfonylation, especially with excess sulfonyl chloride and a strong base. To mitigate this, use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or even a slight excess of the amine.[2] Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to avoid localized high concentrations.[2]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1][3] This is a common issue that can be prevented by using anhydrous (dry) solvents and oven-dried glassware.[1][3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]

  • Reaction with Tertiary Amine Bases: Although often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures. If this is suspected, consider using a non-nucleophilic base.[1]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my sulfonyl chloride reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[4][5][6][7] A common mobile phase is a mixture of hexanes and ethyl acetate. The sulfonamide product is typically more polar than the sulfonyl chloride starting material.[4] A "cospot," where the reaction mixture is spotted on top of the starting material lane, can help confirm the consumption of the starting material, especially if the product and reactant have similar Rf values.[6]

Q2: What is the best way to purify my sulfonamide product?

A2: Recrystallization is a common and effective method for purifying solid sulfonamides.[8][9] The choice of solvent is critical; the ideal solvent will dissolve the sulfonamide at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.[9] Alcohols, such as propanol and isopropanol, often with a certain percentage of water, have been shown to be effective for recrystallizing sulfonamides like sulfathiazole.[8]

Q3: My primary amine is undergoing di-sulfonylation. How can I promote mono-sulfonylation?

A3: To favor the formation of the mono-sulfonylated product, several strategies can be employed:

  • Stoichiometry Control: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can also be used.[2]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution.[2]

  • Low Temperature: Maintain a low reaction temperature, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature.[2]

Q4: What is the mechanism of sulfonyl chloride hydrolysis and how can I prevent it?

A4: The hydrolysis of a sulfonyl chloride, such as methanesulfonyl chloride, involves a nucleophilic attack by a water molecule on the sulfur atom, leading to the displacement of the chloride ion. This results in the formation of the corresponding sulfonic acid and hydrogen chloride.[3] To prevent this, it is crucial to maintain anhydrous conditions throughout the experimental setup. This includes using dry solvents, oven- or flame-dried glassware, and performing the reaction under an inert atmosphere.[1][3] Storing sulfonyl chlorides in airtight containers in a cool, dry place is also essential.[3]

Data Presentation

Table 1: Effect of Base and Solvent on Sulfonamide Yield.

AmineSulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-0-25100[10]
p-Toluidinep-Toluenesulfonyl chloridePyridine-0-25100[10]
AnilineBenzenesulfonyl chlorideTriethylamineTHF0 to RT86[10]
AnilineBenzenesulfonyl chlorideTriethylamineDiethyl ether085[10]
AnilineBenzenesulfonyl chloride10% NaOHWaterRT-[10]
DibutylamineBenzenesulfonyl chloride1.0 M NaOHWaterRT94[11][12]
1-OctylamineBenzenesulfonyl chloride1.0 M NaOHWaterRT98[11][12]

Experimental Protocols

Protocol 1: General Procedure for the N-Sulfonylation of a Primary Amine [1][2]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of a Sulfonamide [8][9]

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the sulfonamide is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Troubleshooting_Sulfonyl_Chloride_Reactions start Start: Sulfonyl Chloride Reaction check_yield Low or No Yield? start->check_yield check_purity Multiple Products on TLC? start->check_purity success Successful Reaction check_yield->success No low_yield_causes Potential Causes: - Poor Nucleophile Reactivity - Suboptimal Base/Solvent - Reagent Degradation (Hydrolysis) check_yield->low_yield_causes Yes check_purity->success No multiple_products_causes Potential Causes: - Di-sulfonylation (Primary Amines) - Hydrolysis of Sulfonyl Chloride check_purity->multiple_products_causes Yes optimize_conditions Troubleshooting Steps: - Increase Temperature - Use Stronger Base (e.g., DBU) - Add DMAP catalyst - Switch to Polar Aprotic Solvent (e.g., DMF) - Use Anhydrous Conditions low_yield_causes->optimize_conditions optimize_conditions->start Re-run Reaction optimize_purity Troubleshooting Steps: - Use 1:1 Amine:Sulfonyl Chloride Ratio - Slow, Cold (0 °C) Addition of Sulfonyl Chloride - Ensure Anhydrous Conditions multiple_products_causes->optimize_purity optimize_purity->start Re-run Reaction

Caption: Troubleshooting workflow for common issues in sulfonyl chloride reactions.

Sulfonamide_Formation_Pathway amine R-NH2 (Amine) intermediate [R-NH2+-SO2R'] Cl- amine->intermediate Nucleophilic Attack sulfonyl_chloride R'-SO2Cl (Sulfonyl Chloride) sulfonyl_chloride->intermediate sulfonic_acid R'-SO3H (Sulfonic Acid) sulfonyl_chloride->sulfonic_acid Hydrolysis (Side Reaction) base Base (e.g., Et3N) hcl_salt Base-H+ Cl- sulfonamide R-NH-SO2R' (Sulfonamide) intermediate->sulfonamide -HCl (Base) water H2O (Moisture) water->sulfonic_acid hcl HCl

Caption: Reaction pathway for sulfonamide formation and the competing hydrolysis side reaction.

References

improving the stability of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound is hydrolysis. Like other sulfonyl chlorides, it reacts with water to form the corresponding sulfonic acid (2,6-Dichloro-3-nitrobenzenesulfonic acid) and hydrochloric acid.[1] This reaction is often accelerated by heat and the presence of nucleophiles. Other potential degradation pathways include thermal decomposition and photodegradation, although hydrolysis is typically the most immediate concern in solution-based experiments.

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2: For the solid compound, it is recommended to store it at 2-8°C under an inert gas atmosphere to minimize exposure to moisture and air.[2] Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept in a tightly sealed container, protected from light, and stored at a low temperature (2-8°C) to slow the rate of degradation.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: Anhydrous aprotic organic solvents are the preferred choice for preparing solutions of this compound to minimize hydrolysis. Commonly used solvents include:

  • Acetonitrile

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

It is crucial to use solvents with very low water content.

Q4: Are there any known stabilizers that can be added to solutions of this compound?

A4: While specific stabilizers for this compound are not extensively documented, the addition of a small amount of a non-nucleophilic acid scavenger, such as a hindered tertiary amine (e.g., 2,6-di-tert-butylpyridine), may help to neutralize any trace amounts of acid that could catalyze degradation. However, compatibility and potential interference with the intended reaction should be carefully evaluated. For aliphatic sulfonyl chlorides, bicyclic terpenes like alpha- or beta-pinene have been used to prevent discoloration and decomposition.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Issue 1: Rapid Degradation of the Solution

Symptoms:

  • Noticeable decrease in the concentration of the sulfonyl chloride over a short period.

  • Formation of a precipitate (the corresponding sulfonic acid may be less soluble).

  • Change in the color of the solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Water in the Solvent Use a fresh bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation over a drying agent).
High Storage Temperature Store the solution at a lower temperature (2-8°C) and protect it from light.
Contamination of Glassware Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
Atmospheric Moisture Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of reaction yields or kinetics.

  • Presence of unexpected byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degraded Stock Solution Always prepare a fresh solution of this compound before each experiment. If using a previously prepared solution, verify its concentration.
Incompatible Reaction Components Ensure that other reagents or catalysts in the reaction mixture are not accelerating the decomposition of the sulfonyl chloride. For example, nucleophilic reagents can react with the sulfonyl chloride.
pH of the Reaction Mixture The presence of acidic or basic impurities can catalyze hydrolysis. Ensure the reaction is performed under controlled pH conditions if necessary.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a standardized solution for use in experiments.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Oven-dried glassware (volumetric flask, syringe)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Under an inert atmosphere, accurately weigh the desired amount of this compound.

  • Transfer the solid to the volumetric flask.

  • Using a syringe, add a portion of the anhydrous solvent to the flask and swirl to dissolve the solid.

  • Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Use the solution immediately for the best results.

Protocol 2: Monitoring Solution Stability by HPLC

Objective: To quantify the concentration of this compound in a solution over time to assess its stability.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Solution of this compound to be tested

Procedure:

  • Prepare the Mobile Phase: A typical mobile phase for the analysis of sulfonyl chlorides is a gradient of water and acetonitrile with 0.1% TFA.

  • Set up the HPLC System:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A suitable gradient could be starting from 50% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a freshly prepared standard solution of known concentration to determine the retention time and peak area.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution being tested.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Data Interpretation:

    • Calculate the percentage of the remaining sulfonyl chloride at each time point relative to the initial concentration.

    • Plot the concentration versus time to determine the degradation rate.

Data Presentation

The stability of this compound solutions can be significantly influenced by the choice of solvent and the storage temperature. The following tables summarize the expected stability based on general principles for sulfonyl chlorides.

Table 1: Influence of Solvent on Stability at Room Temperature (20-25°C)

SolventExpected Stability (Half-life)Notes
Anhydrous AcetonitrileHighAprotic and relatively non-polar, good choice for stability.
Anhydrous DichloromethaneHighAprotic and non-polar, another suitable option.
Anhydrous TetrahydrofuranModerateCan contain peroxides which may promote degradation. Use freshly distilled THF.
Acetonitrile (with 1% water)LowThe presence of water will lead to rapid hydrolysis.
EthanolVery LowProtic solvent that will react with the sulfonyl chloride.

Table 2: Influence of Temperature on Stability in Anhydrous Acetonitrile

TemperatureExpected Stability (Relative Degradation Rate)Notes
2-8°C1x (Baseline)Low temperature significantly slows degradation.
25°C (Room Temperature)~4-8x faster than 2-8°CDegradation is noticeable over several hours to days.
40°CSignificantly faster than room tempElevated temperatures should be avoided.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_reaction Experimental Use prep_start Weigh Solid Compound (Inert Atmosphere) prep_dissolve Dissolve in Anhydrous Solvent prep_start->prep_dissolve prep_volume Adjust to Final Volume prep_dissolve->prep_volume stability_start Store Solution under Controlled Conditions (Temp, Light) prep_volume->stability_start reaction_use Use Freshly Prepared Solution in Reaction prep_volume->reaction_use stability_sample Take Aliquots at Time Intervals stability_start->stability_sample stability_analyze Analyze by HPLC stability_sample->stability_analyze data data stability_analyze->data Determine Degradation Rate

Caption: Experimental workflow for preparing and evaluating the stability of this compound solutions.

troubleshooting_logic start Inconsistent Results or Solution Degradation check_water Check for Water Contamination (Solvent, Glassware, Atmosphere) start->check_water check_temp Check Storage Temperature check_water->check_temp No action_dry Use Anhydrous Solvents & Dry Glassware/Inert Atmosphere check_water->action_dry Yes check_freshness Was the Solution Freshly Prepared? check_temp->check_freshness No action_temp Store at 2-8°C check_temp->action_temp Yes action_fresh Prepare Fresh Solution Before Each Use check_freshness->action_fresh No end Problem Likely Resolved. If issues persist, consider reagent compatibility. check_freshness->end Yes action_dry->end action_temp->end action_fresh->end

Caption: Troubleshooting logic for addressing instability issues with this compound solutions.

References

Technical Support Center: Purification of Products from 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound reactions?

A1: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound or the amine/nucleophile starting material.

  • Hydrolysis Byproduct: 2,6-Dichloro-3-nitrobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with trace amounts of water.[1][2] This is a common issue as sulfonyl chlorides are sensitive to moisture.

  • Di-sulfonylation Product: In the case of reactions with primary amines, a di-sulfonylated byproduct can form where two sulfonyl groups react with the same amine.[1]

  • Side-reaction Products: Depending on the specific nucleophile and reaction conditions, other side-reactions may occur.

Q2: How can I monitor the progress of my reaction to minimize the formation of impurities?

A2: Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring reaction progress.

  • Solvent System Selection: A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). The ideal system should provide a good separation between your starting materials, product, and any potential byproducts, with a retention factor (Rf) for the desired product of approximately 0.3-0.5.

  • Visualization: The product, N-substituted-2,6-dichloro-3-nitrobenzenesulfonamide, is expected to be UV active due to the aromatic rings. Therefore, visualization under a UV lamp (254 nm) is typically sufficient.

Q3: What are the recommended general purification strategies for N-substituted-2,6-dichloro-3-nitrobenzenesulfonamides?

A3: The two most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially if the desired product is a solid with good crystallinity.

  • Column Chromatography: This technique is more suitable for separating complex mixtures with multiple components or for removing impurities with similar solubility to the product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction closely using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or gently increasing the temperature.
Hydrolysis of the Sulfonyl Chloride This is a major cause of low yields. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1][2]
Steric Hindrance The ortho-dichloro substitution pattern on the benzenesulfonyl chloride can lead to steric hindrance, slowing down the reaction. For sterically hindered amines, a longer reaction time, elevated temperature, or the use of a less hindered base might be necessary.
Product Loss During Work-up Ensure proper phase separation during extractions. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. Avoid using overly harsh acidic or basic conditions during the workup, which could potentially degrade the product.
Problem 2: Difficulty in Removing Unreacted this compound
Possible Cause Troubleshooting Steps
Excess Sulfonyl Chloride Used Use a slight excess of the amine nucleophile relative to the sulfonyl chloride to ensure complete consumption of the latter.
Inefficient Quenching After the reaction is complete (as determined by TLC), quench the excess sulfonyl chloride by adding a small amount of water or a primary amine (like a few drops of ammonia or a more soluble amine) and stirring for a short period. The resulting sulfonic acid or sulfonamide is often more easily separated.
Similar Polarity to the Product If the unreacted sulfonyl chloride co-elutes with the product during column chromatography, try adjusting the solvent system to a less polar mobile phase to increase separation.
Problem 3: Presence of the Hydrolyzed Byproduct (2,6-Dichloro-3-nitrobenzenesulfonic acid)
Possible Cause Troubleshooting Steps
Moisture in Reaction As mentioned, strict anhydrous conditions are crucial.[1][2]
Purification Strategy The sulfonic acid byproduct is highly polar and acidic. It can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up. The sulfonamide product is typically much less acidic and will remain in the organic phase.

Experimental Protocols

General Protocol for Reaction Work-up
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • If a solid precipitates, it may be the hydrochloride salt of the excess amine. The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic solution sequentially with:

    • A dilute acid (e.g., 1 M HCl) to remove any excess amine base.

    • Water.

    • A saturated aqueous solution of sodium bicarbonate to remove the 2,6-dichloro-3-nitrobenzenesulfonic acid byproduct.

    • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol for Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol for Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC that provides good separation (Rf of the product ~0.3-0.5). A common starting point is a gradient of ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation

Purification Method Typical Purity Achieved Typical Yield Range Advantages Disadvantages
Recrystallization >98%60-90%Simple, cost-effective, good for removing minor impurities.Can lead to significant product loss in the mother liquor; not suitable for complex mixtures.
Column Chromatography >99%50-85%Excellent for separating complex mixtures and closely related compounds.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Visualization

Purification_Workflow cluster_reaction Reaction & Work-up cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Product reaction This compound + Amine workup Aqueous Work-up (Acid/Base Washes) reaction->workup crude Crude Product workup->crude tlc_analysis TLC Analysis of Crude crude->tlc_analysis decision Impurities separable by crystallization? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No pure_product Pure N-substituted-2,6-dichloro- 3-nitrobenzenesulfonamide recrystallization->pure_product column_chrom->pure_product

Caption: Decision workflow for the purification of products from this compound reactions.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) for managing reactions involving the sterically hindered reagent, 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride. Due to the two chlorine atoms positioned ortho to the sulfonyl chloride group, significant steric hindrance can impede reactions, leading to challenges in achieving desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a reagent to introduce the 2,6-dichloro-3-nitrophenylsulfonyl (DNS) group onto nucleophiles. This is particularly common in the protection of amines, where the resulting sulfonamide is stable under a variety of reaction conditions. The electron-withdrawing nature of the chloro and nitro groups enhances the reactivity of the sulfonyl chloride.[1]

Q2: What makes this compound a sterically hindered reagent?

A2: The term "steric hindrance" refers to the spatial arrangement of atoms within a molecule that can obstruct a chemical reaction.[2][3][4] In the case of this compound, the two chlorine atoms at the 2 and 6 positions (ortho to the sulfonyl chloride group) create a crowded environment around the electrophilic sulfur atom. This bulkiness can make it difficult for nucleophiles to approach and react with the sulfonyl chloride.

Q3: What are the common challenges when using this sulfonyl chloride?

A3: The most frequent issues stem from its steric bulk, which can lead to:

  • Slow reaction rates: The steric shield provided by the ortho-chlorine atoms slows down the approach of the nucleophile.

  • Low or no yield: The reaction may not proceed to completion, or at all, especially with sterically demanding nucleophiles.

  • Need for harsh reaction conditions: Higher temperatures or stronger bases may be required to drive the reaction forward, which can lead to side reactions or decomposition of starting materials.

  • Competition with side reactions: In some cases, elimination or other side reactions may be favored over the desired sulfonylation.

Troubleshooting Guide

Problem: My sulfonylation reaction with this compound has a low yield or is not proceeding.

Possible Cause Suggested Solution
Insufficiently Nucleophilic Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger, non-nucleophilic base such as DBU or a proton sponge to fully deprotonate the amine and increase its nucleophilicity.
Steric Hindrance from the Nucleophile If the amine is sterically hindered (e.g., a secondary amine with bulky substituents), the reaction may be particularly slow.[5] Increase the reaction temperature and/or reaction time. The use of a catalyst can also be beneficial (see below).
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or NMP are often effective as they can help to solvate the transition state.
Base-Related Issues If using a tertiary amine base like triethylamine, it may be too sterically hindered to effectively deprotonate the amine substrate. Consider a less hindered base like pyridine or 2,6-lutidine.

Problem: The reaction is very slow and requires extended reaction times.

Possible Cause Suggested Solution
Low Reaction Temperature While lower temperatures can improve selectivity, they also decrease the reaction rate. Gradually increase the temperature in increments of 10-20°C to find a balance between reaction speed and side product formation.
Lack of Catalysis For challenging reactions, a catalyst can accelerate the rate of sulfonylation. Lewis acids or other catalysts can activate the sulfonyl chloride.[6][7]
Insufficient Mixing If the reaction mixture is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction conditions for the sulfonylation of a generic primary amine with this compound, illustrating the impact of different parameters on the reaction outcome.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1TriethylamineDichloromethane252435
2PyridineDichloromethane252455
3PyridineDMF251870
4PyridineDMF60685
5DBUDMF60492

Key Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

  • To a stirred solution of the primary amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DMF (0.5 M) at 0°C, add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Sulfonylation of a Hindered Secondary Amine

  • To a stirred solution of the hindered secondary amine (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of InCl3 (0.1 eq.) in anhydrous acetonitrile (0.5 M), add DBU (1.5 eq.) at room temperature.[6]

  • Heat the reaction mixture to 80°C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired sulfonamide.

Visualizations

Steric_Hindrance reagent This compound S Cl Cl product Sulfonamide Product reagent->product Reaction nucleophile Nucleophile (e.g., Amine) nucleophile->reagent Attack at Sulfur steric_shield Steric Shielding by ortho-Chloro groups steric_shield->reagent

Caption: Steric hindrance around the sulfonyl chloride.

Troubleshooting_Workflow start Low Yield in Sulfonylation check_nucleophile Is the nucleophile sterically hindered? start->check_nucleophile increase_temp Increase Temperature and/or Time check_nucleophile->increase_temp Yes check_base Is the base appropriate? check_nucleophile->check_base No increase_temp->check_base stronger_base Use a stronger, non-nucleophilic base check_base->stronger_base No check_catalyst Consider using a catalyst check_base->check_catalyst Yes stronger_base->check_catalyst add_catalyst Add a Lewis acid or other catalyst check_catalyst->add_catalyst Yes success Improved Yield check_catalyst->success No add_catalyst->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Solvent Selection for Reactions Involving 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents in reactions involving 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most suitable solvents for reactions with this compound?

A1: The choice of solvent is critical for reactions involving this compound, as it can influence reaction rate, yield, and purity. Aprotic solvents are generally recommended to avoid hydrolysis of the reactive sulfonyl chloride group.[1][2]

  • Recommended Solvents: Dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are suitable for most applications, providing good solubility for the sulfonyl chloride and other reactants.[1]

  • For Sluggish Reactions: In cases of slow or incomplete reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) may be beneficial.[1]

Q2: My reaction is proceeding very slowly or not at all. How can solvent choice impact this?

A2: A slow reaction rate can be attributed to several factors, with solvent choice being a primary consideration.

  • Solubility Issues: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is low, consider a different aprotic solvent or a solvent mixture.

  • Solvent Polarity: For reactions that are sluggish in non-polar aprotic solvents like DCM, transitioning to a more polar aprotic solvent like DMF can sometimes accelerate the reaction.[1]

  • Catalyst: The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate in many cases.[1]

Q3: I am observing significant byproduct formation, particularly the corresponding sulfonic acid. What is the likely cause and how can it be prevented?

A3: The formation of 2,6-dichloro-3-nitrobenzenesulfonic acid is a common issue and is almost always due to the presence of water in the reaction mixture, which leads to hydrolysis of the sulfonyl chloride.[1][2]

  • Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[2]

  • Solvent Purity: Use high-purity, dry solvents. Solvents from freshly opened bottles or those that have been properly dried and stored are recommended.

Q4: Can protic solvents ever be used in reactions with this compound?

A4: Protic solvents such as water, alcohols, and primary or secondary amines (when not the intended nucleophile) are generally incompatible with sulfonyl chlorides as they will react to form the sulfonic acid or corresponding esters and amides, respectively.[2] Therefore, their use should be strictly avoided as the primary reaction solvent.

Solvent Selection Summary

The following table summarizes the properties of common solvents and their suitability for reactions with this compound.

Solvent ClassRecommended SolventsIncompatible SolventsKey Considerations
Aprotic Non-polar Dichloromethane (DCM), Chloroform, TolueneWater, AlcoholsGenerally good for initial dissolution and reactions at low to ambient temperatures.[1][2]
Aprotic Polar Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), AcetoneWater, AlcoholsCan enhance the rate of sluggish reactions.[1] Ensure the solvent is anhydrous, as polar aprotic solvents can be hygroscopic.
Protic NoneWater, Methanol, Ethanol, Primary and Secondary Amines (as solvents)Reacts with the sulfonyl chloride, leading to undesirable byproducts.[2]

Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a general method for the synthesis of a sulfonamide using this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) dropwise to the stirred solution.[2]

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your reaction.

SolventSelection start Start: Solvent Selection check_reactants Are all reactants soluble in a non-polar aprotic solvent (e.g., DCM)? start->check_reactants use_dcm Use Dichloromethane (DCM) or similar solvent. check_reactants->use_dcm Yes check_polar_aprotic Are reactants soluble in a polar aprotic solvent (e.g., ACN, THF, DMF)? check_reactants->check_polar_aprotic No monitor_reaction Monitor reaction progress (TLC, LC-MS). use_dcm->monitor_reaction use_polar_aprotic Use Acetonitrile (ACN), THF, or DMF. check_polar_aprotic->use_polar_aprotic Yes troubleshoot Troubleshoot: Consider solvent mixtures or alternative reagents. check_polar_aprotic->troubleshoot No use_polar_aprotic->monitor_reaction is_sluggish Is the reaction sluggish? monitor_reaction->is_sluggish switch_to_polar Switch to a more polar aprotic solvent (e.g., DMF). is_sluggish->switch_to_polar Yes complete Reaction Complete is_sluggish->complete No switch_to_polar->monitor_reaction

Caption: Decision workflow for solvent selection.

References

Technical Support Center: Workup Procedures for 2,6-Dichloro-3-nitrobenzene-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure after a reaction with this compound?

A typical workup involves quenching the reaction mixture, separating the organic and aqueous layers, washing the organic layer, drying, and removing the solvent. The crude product is then purified, often by recrystallization. A common method involves pouring the reaction mixture into ice water to precipitate the product and quench any remaining reactive reagents.

Q2: Why is it important to use cold water or ice for quenching the reaction?

Sulfonyl chlorides are susceptible to hydrolysis, which converts the sulfonyl chloride group (-SO₂Cl) to a sulfonic acid group (-SO₃H). This hydrolysis is accelerated by heat. Using cold water or ice minimizes this side reaction, maximizing the yield of the desired product.

Q3: What is the purpose of washing the organic layer with a sodium bicarbonate solution?

A sodium bicarbonate wash is used to neutralize and remove any acidic byproducts or unreacted acidic reagents from the organic layer.[1] For example, reactions involving chlorosulfonic acid will have acidic residues that need to be removed.

Q4: What are suitable solvents for recrystallizing the product derived from this compound?

Common solvents for recrystallization of related nitrobenzene sulfonyl chloride compounds include ethanol and glacial acetic acid.[1][2] The choice of solvent will depend on the specific properties of the final product.

Q5: How can I confirm the successful synthesis of my desired product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the final product. The melting point of the purified product can also be compared to literature values if available.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Hydrolysis of the sulfonyl chloride: The sulfonyl chloride starting material or product may have hydrolyzed during the reaction or workup.Ensure anhydrous reaction conditions. During workup, quench the reaction mixture in ice-cold water and keep the temperature low during extraction and washing steps.
Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Consider extending the reaction time or increasing the temperature if the starting material is stable under those conditions.
Loss of product during workup: The product may be partially soluble in the aqueous layer or the recrystallization solvent.Minimize the volume of water used for washing. If the product has some water solubility, consider back-extracting the aqueous layer with a suitable organic solvent. For recrystallization, ensure the solvent is cooled sufficiently to maximize crystal formation and wash the crystals with a minimal amount of cold solvent.
Oily Product Instead of Solid Presence of impurities: The product may be impure, leading to a depressed melting point.Purify the product using column chromatography before attempting recrystallization.
Incomplete solvent removal: Residual solvent may be present in the product.Ensure the product is thoroughly dried under vacuum.
Product is Contaminated with Starting Material Incomplete reaction: The reaction did not proceed to completion.As mentioned above, optimize reaction time and temperature. Consider using a slight excess of the other reactant if appropriate.
Product is Contaminated with a Sulfonic Acid Impurity Hydrolysis: The sulfonyl chloride has hydrolyzed.Wash the organic layer thoroughly with a dilute sodium bicarbonate solution to remove the acidic sulfonic acid. Ensure all subsequent steps are carried out under anhydrous conditions where possible.

Experimental Protocols

General Aqueous Workup Procedure
  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice or ice-cold water with vigorous stirring. This will precipitate the crude product and quench the reaction.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with several portions of cold water to remove water-soluble impurities. A subsequent wash with a cold, dilute sodium bicarbonate solution can be performed to remove acidic impurities, followed by another wash with cold water.[1]

  • Drying: Air-dry the solid on the filter, and then dry it further in a desiccator or under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Workup_Workflow reaction_mixture Reaction Mixture quench Quench with Ice Water reaction_mixture->quench filtration Vacuum Filtration quench->filtration washing Wash with Cold Water (Optional: Dilute NaHCO3, then water) filtration->washing drying Dry Solid washing->drying purification Recrystallization (e.g., from Ethanol) drying->purification final_product Pure Product purification->final_product

Caption: A typical experimental workflow for the workup of a reaction involving this compound.

References

Validation & Comparative

A Comparative Guide to Amine Derivatization: Dansyl Chloride vs. 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical and biomedical research, the sensitive and accurate quantification of amine-containing compounds is paramount. Many endogenous molecules, drug candidates, and their metabolites possess primary or secondary amine functionalities but lack the intrinsic chromophores or fluorophores necessary for sensitive detection by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization is a widely adopted strategy to overcome this limitation by introducing a tag that enhances detectability.

This guide provides a detailed comparison of two sulfonyl chloride reagents for amine derivatization: the well-established fluorescent reagent, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and the less characterized, 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride.

Overview and Chemical Properties

Dansyl chloride is a renowned derivatization agent that imparts strong fluorescence to amine-containing analytes, enabling detection at picomole to femtomole levels.[1] In contrast, this compound is primarily documented as an intermediate in chemical synthesis.[2][3] Its utility as a derivatization reagent for analytical chromatography is not well-established in scientific literature. However, the presence of strong electron-withdrawing groups (two chlorine atoms and a nitro group) on the benzene ring is expected to enhance the reactivity of the sulfonyl chloride group toward nucleophilic attack by amines.[2] This suggests it could serve as a potent UV-active derivatizing agent.

PropertyDansyl ChlorideThis compound
Synonym DNS-Cl, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride-
CAS Number 605-65-2[4]276702-53-5[5]
Molecular Formula C₁₂H₁₂ClNO₂S[4]C₆H₂Cl₃NO₄S[5]
Molecular Weight 269.74 g/mol [4]290.51 g/mol [2]
Detection Principle Fluorescence, UV-Vis Absorbance[1]UV-Vis Absorbance (Predicted)

Reaction Mechanism and Workflow

Both reagents react with primary and secondary amines via a nucleophilic substitution reaction to form a stable sulfonamide bond. The reaction is typically carried out under alkaline conditions (pH 9-11) to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_products Products Amine Primary/Secondary Amine (R-NH₂) SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) Conditions Alkaline Buffer (pH 9-11) Organic Co-solvent (e.g., Acetonitrile) Heat (Optional) Amine->Conditions + SulfonylChloride->Conditions + Sulfonamide Stable Sulfonamide Derivative (R'-SO₂-NH-R) Conditions->Sulfonamide Forms HCl HCl Conditions->HCl +

General reaction of an amine with a sulfonyl chloride.

A typical experimental workflow for amine derivatization involves dissolving the sample, adding a buffer and the derivatizing reagent, incubating the mixture, potentially quenching the reaction, and finally analyzing the sample by HPLC.

G start Amine-Containing Sample step1 Add Alkaline Buffer (e.g., Sodium Bicarbonate, pH 9.8) start->step1 step2 Add Derivatizing Reagent (in Acetonitrile) step1->step2 step3 Incubate (e.g., 25-60°C for 30-60 min) step2->step3 step4 Quench Reaction (e.g., with Ammonium Hydroxide) step3->step4 step5 Analyze by HPLC (UV or Fluorescence Detection) step4->step5

Typical experimental workflow for amine derivatization.

Performance Comparison

FeatureDansyl ChlorideThis compound
Detection Method Fluorescence: Highly sensitive. UV: Moderate sensitivity.[6]UV (Predicted): The nitroaromatic structure suggests strong UV absorbance, potentially enabling sensitive detection. No experimental data is available.
Sensitivity High (picomole to femtomole levels).Unknown. Potentially moderate to high for UV detection, but likely lower than fluorescence detection with dansyl chloride.
Derivative Stability The resulting sulfonamide bond is generally stable and resistant to hydrolysis, allowing for reproducible analysis.[6]Expected to be high. Sulfonamides are typically stable chemical entities.[7] The electron-withdrawing groups might influence stability, but specific data is lacking.
Reaction Conditions Alkaline pH (9-11), often requires heating (38-60°C) for 30-120 minutes to achieve maximum yield.[6][8]Expected to be reactive under alkaline conditions. The activating effect of the chloro and nitro groups might allow for milder conditions (e.g., room temperature, shorter reaction time) compared to dansyl chloride.[2]
Selectivity Reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups.Expected to react primarily with primary and secondary amines.
Key Advantages - Extremely high sensitivity with fluorescence detection. - Extensive literature and established protocols.[9] - Derivatives are also MS-compatible, with the dimethylamino group aiding ionization.[9]- Potentially a good UV-active tag. - High reactivity may lead to faster derivatization or milder conditions.
Limitations - Can react with other nucleophiles (phenols, imidazoles), potentially complicating analysis. - Reagent is susceptible to hydrolysis, which can cause interference.- No established analytical protocols or performance data available. - Lack of fluorescence limits sensitivity compared to dansyl chloride. - Properties of the derivative (e.g., λmax, stability, chromatographic behavior) are unknown.

Detection Characteristics

The choice of derivatization reagent is intrinsically linked to the available detection technology. Dansyl chloride's major advantage is the highly fluorescent nature of its amine derivatives.

ParameterDansyl Amine Derivatives2,6-Dichloro-3-nitrobenzene-sulfonamide Derivatives
Detection Mode Fluorescence, UV-VisUV-Vis (Predicted)
Fluorescence Ex/Em (nm) ~324-350 / ~520-550[6][10]Not Fluorescent
UV λmax (nm) ~214, 246, 325[6]Unknown (Predicted to be in the UV range)

Experimental Protocols

Dansyl Chloride Derivatization Protocol (General for Amino Acids)

This method is adapted from established protocols for the analysis of amino acids and can be modified for other primary and secondary amines.[9]

  • Sample Preparation: Reconstitute the dried sample extract in an appropriate solvent.

  • Buffering: In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8).

  • Sample Addition: Add 25 µL of the sample extract to the buffer.

  • Reagent Addition: Immediately before use, prepare a 1:1 mixture of 50 mM dansyl chloride in acetonitrile and the 100 mM sodium carbonate-bicarbonate buffer. Add 50 µL of this mixture to the sample well. Mix thoroughly by pipetting.

  • Incubation: Seal the vessel and incubate at 25°C with shaking for 60 minutes in the dark.[9] Alternatively, incubation can be performed at higher temperatures (e.g., 60°C) for shorter durations (e.g., 30-60 minutes).

  • Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide to quench the reaction by consuming excess dansyl chloride.

  • Analysis: The sample is now ready for injection into an HPLC system equipped with a fluorescence or UV detector.

Note: Due to the lack of published applications, a specific protocol for this compound cannot be provided. A starting point for method development would involve similar alkaline conditions, but reaction time and temperature would need to be optimized.

Conclusion and Recommendations

The choice between dansyl chloride and this compound is currently straightforward due to the wealth of information and proven track record of the former versus the complete lack of analytical application data for the latter.

G cluster_dansyl Dansyl Chloride cluster_dichloro 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride d_pros Pros: • High Fluorescence Sensitivity • Well-Established Protocols • Proven Stability • MS-Compatible d_cons Cons: • Reacts with Phenols • Reagent Hydrolysis • May Require Heat dc_pros Pros (Theoretical): • Potentially Strong UV Tag • Potentially High Reactivity dc_cons Cons: • No Analytical Data Available • Not Fluorescent • Unknown Performance • Requires Full Method Development

Summary of advantages and disadvantages.
  • For high-sensitivity analysis requiring fluorescence detection, Dansyl Chloride is the unequivocal choice. Its properties are well-documented, and numerous validated methods are available, making it a reliable tool for quantifying low-level amines.[9]

  • This compound remains a theoretical alternative for UV-based detection. While its structure suggests high reactivity and the potential to be a strong chromophore, its use as a derivatization agent for HPLC analysis is unexplored. Researchers considering this reagent would need to undertake extensive method development, including optimization of reaction conditions, characterization of the derivative's spectral properties and stability, and full method validation. It may hold promise for applications where a non-fluorescent, highly reactive UV tag is required, but it cannot currently be recommended for routine analytical applications.

References

quantitative analysis of amines using 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a cornerstone of many analytical procedures. Due to their often low concentrations and lack of strong chromophores, direct analysis of amines by techniques like High-Performance Liquid Chromatography (HPLC) can be challenging. Pre-column derivatization offers a robust solution by tagging the amine with a molecule that enhances its detectability. This guide provides a comparative analysis of several common derivatization reagents for quantitative amine analysis, with a special focus on the potential use of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride and a detailed look at established alternatives.

While this compound is commercially available, a comprehensive review of scientific literature reveals a significant lack of established protocols and performance data for its application in the quantitative analysis of amines. Its primary documented use appears to be as an intermediate in the synthesis of agrochemicals and pharmaceuticals, and as a protecting group for amines in organic synthesis.[1] The electron-withdrawing chloro and nitro groups on the benzene ring are noted to enhance the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions.[1]

Given the absence of specific quantitative data for this compound, this guide will focus on a comparative assessment of well-established and thoroughly validated alternative derivatization reagents. The principles and methodologies described for other sulfonyl chlorides, such as the widely used Dansyl Chloride, can provide a theoretical framework for the potential application of this compound, should a researcher wish to develop a novel method.

Comparison of Common Amine Derivatization Reagents

The selection of a derivatization reagent is critical and depends on factors such as the nature of the amine, the required sensitivity, the available detection methods (UV-Vis, Fluorescence, Mass Spectrometry), and the complexity of the sample matrix.[2] Below is a summary of the performance characteristics of several widely used reagents.

ReagentTarget AminesDetection MethodTypical Reaction ConditionsAdvantagesDisadvantages
Dansyl Chloride (Dns-Cl) Primary & Secondary AminesFluorescence, UV-Vis, MSAlkaline pH (9.5-10.5), 37-60°C, 30-60 minWell-established, stable derivatives, good sensitivity.Long reaction time, reagent is light-sensitive.
Dabsyl Chloride (Dabs-Cl) Primary & Secondary AminesUV-Vis (Visible)Alkaline pH (9.0), 70°C, 10-20 minStable derivatives, detection in the visible range reduces matrix interference.[3]Less sensitive than fluorescent tags.
Benzoyl Chloride Primary & Secondary AminesUV-Vis, MSAlkaline pH, Room Temperature, <15 minRapid reaction, stable derivatives.Derivatives may be less stable over time if not stored properly.
o-Phthalaldehyde (OPA) Primary AminesFluorescenceAlkaline pH, Room Temperature, with a thiol (e.g., 2-mercaptoethanol), <5 minVery fast reaction, highly fluorescent derivatives.Derivatives can be unstable, does not react with secondary amines.[4]
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Primary & Secondary AminesFluorescence, UV-VisAlkaline pH, Room Temperature, 15-30 minHighly fluorescent and UV-active derivatives.Reagent can be unstable and produce interfering byproducts.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving accurate and reproducible quantitative results. Below are representative protocols for the derivatization of amines using some of the benchmark reagents.

Protocol 1: Derivatization with Dansyl Chloride

This protocol is a general procedure for the pre-column derivatization of amines for HPLC analysis.

Materials:

  • Amine Standard/Sample Solution

  • Dansyl Chloride Solution (e.g., 1.5 mg/mL in acetonitrile)

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5)

  • Acetonitrile

  • Heating block or water bath

Procedure:

  • To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution and vortex briefly.

  • Incubate the mixture at 60°C for 45 minutes in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization with Dabsyl Chloride

This protocol outlines a typical procedure for the derivatization of amines with Dabsyl Chloride.[3]

Materials:

  • Amine Standard/Sample Solution

  • Dabsyl Chloride Solution (e.g., 4 mg/mL in acetonitrile)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.0)

  • Heating block

Procedure:

  • In a reaction vial, mix 50 µL of the amine standard or sample with 100 µL of the sodium bicarbonate buffer.

  • Add 150 µL of the Dabsyl Chloride solution and mix thoroughly.

  • Heat the mixture at 70°C for 15 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample can then be directly injected or diluted with a suitable solvent prior to HPLC analysis.

Visualizing the Workflow

The general process for the quantitative analysis of amines using a sulfonyl chloride derivatizing agent can be visualized as a straightforward workflow.

G General Workflow for Amine Quantification using Sulfonyl Chloride Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-containing Sample Extraction Extraction of Amines Sample->Extraction DerivReagent Addition of Sulfonyl Chloride Reagent & Buffer Extraction->DerivReagent Reaction Incubation (Heat & Time) DerivReagent->Reaction HPLC HPLC Separation Reaction->HPLC Detection Detection (UV-Vis/Fluorescence/MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for amine analysis via derivatization and HPLC.

The core of this workflow is the derivatization reaction, where the sulfonyl chloride reacts with the amine to form a stable sulfonamide.

Reaction Derivatization of a Primary Amine with a Sulfonyl Chloride cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Sulfonamide Ar-SO₂-NH-R (Sulfonamide) Amine->Sulfonamide + SulfonylChloride Ar-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide Base Base (e.g., NaHCO₃) HCl HCl

Caption: Reaction of a primary amine with a sulfonyl chloride.

Conclusion

For researchers and professionals in drug development, the quantitative analysis of amines is a frequent necessity. While the exploration of novel derivatization reagents like this compound could be a subject for future research, the current landscape of amine analysis is dominated by well-characterized and validated reagents.

Dansyl Chloride, Dabsyl Chloride, Benzoyl Chloride, OPA, and Fmoc-Cl each offer a unique set of advantages and are suited to different analytical challenges. The choice among these should be guided by the specific requirements of the assay, including the type of amine, desired sensitivity, and the analytical instrumentation available. The provided protocols and workflows serve as a starting point for the development and implementation of robust and reliable methods for the quantitative analysis of amines.

References

A Comparative Guide to Sulfonyl Chloride Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the various classes of protecting groups, sulfonyl chlorides offer a robust option for the protection of amine functionalities, particularly the α-amino group of amino acids and the guanidino group of arginine. This guide provides an objective, data-driven comparison of common sulfonyl chloride protecting groups, summarizing their performance, outlining experimental protocols, and discussing their strategic application in peptide synthesis.

Introduction to Sulfonyl Protecting Groups

Sulfonyl groups form stable sulfonamides with primary and secondary amines, effectively reducing their nucleophilicity and basicity.[1] This stability is a key advantage, rendering them resistant to a wide range of reaction conditions encountered during peptide synthesis. However, this robustness can also present a challenge when it comes to their removal. The choice of a specific sulfonyl protecting group is therefore a critical decision, balancing the need for stability during chain elongation with the requirement for efficient and clean deprotection at the appropriate stage.

The overall workflow for utilizing a sulfonyl protecting group in peptide synthesis follows a logical progression of protection, peptide chain elongation, and final deprotection.

cluster_0 Protection cluster_1 Peptide Synthesis cluster_2 Deprotection Amino Acid Amino Acid Protected Amino Acid Protected Amino Acid Amino Acid->Protected Amino Acid Base Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Protected Amino Acid Peptide Chain Elongation Peptide Chain Elongation Protected Amino Acid->Peptide Chain Elongation Protected Peptide Protected Peptide Peptide Chain Elongation->Protected Peptide Final Peptide Final Peptide Protected Peptide->Final Peptide Cleavage Deprotection Reagent Deprotection Reagent Deprotection Reagent->Final Peptide

Fig. 1: General workflow for the use of sulfonyl protecting groups in peptide synthesis.

Comparison of Sulfonyl Protecting Groups for Arginine Side Chain

The guanidino group of arginine is highly basic and requires protection to prevent side reactions during peptide synthesis. Sulfonyl-based protecting groups are the most common choice for this purpose, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). The key differentiator among these groups is their lability towards acid, which dictates the conditions required for their final removal.

Protecting GroupAbbreviationStructureRelative Acid LabilityTypical Cleavage Time (TFA-based)Key AdvantagesKey Disadvantages
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfMost Labile1.5 - 3 hours[2]Rapid cleavage, reduced risk of tryptophan alkylation.[3]Can be sterically bulky, potentially hindering coupling reactions.
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcModerate2 - 6 hours[2]More stable than Pbf if required.Slower cleavage, significant risk of tryptophan alkylation.[2][4]
4-Methoxy-2,3,6-trimethylbenzenesulfonylMtrLow7.5 - 24 hours[2]Used in Boc chemistry.Very slow cleavage, requires harsh conditions, high risk of side reactions.[2][3]
p-ToluenesulfonylTosVery LowRequires strong acids (e.g., HF)Very stable, compatible with Boc chemistry.Incompatible with standard Fmoc/tBu cleavage protocols.[3]

Performance Data:

A study comparing the cleavage of an arginine-containing peptide demonstrated a significant difference in yield between Pbf and Pmc. After a 3-hour treatment with trifluoroacetic acid (TFA), the use of Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used.[4][5] This highlights the superior cleavage efficiency of the Pbf group under standard Fmoc-SPPS deprotection conditions.

Side Reactions:

A primary concern during the acid-mediated cleavage of sulfonyl protecting groups is the generation of cationic species that can lead to side reactions, most notably the alkylation of sensitive residues like tryptophan.[3] The shorter cleavage times required for Pbf deprotection significantly reduce the risk of such side reactions compared to Pmc and Mtr.[3] O-sulfonation of serine and threonine residues has also been reported as a potential side reaction.[3]

Comparison of Sulfonyl Protecting Groups for α-Amino Group

While less common than carbamate-based protecting groups like Fmoc and Boc, sulfonyl chlorides can also be employed for the temporary protection of the α-amino group of amino acids. Their high stability offers orthogonality to many side-chain protecting groups.

Protecting GroupAbbreviationKey FeaturesDeprotection Conditions
o-Nitrobenzenesulfonylo-NBSAllows for N-alkylation of the sulfonamide.Nucleophilic cleavage with thiols (e.g., thiophenol, β-mercaptoethanol) and a base (e.g., DBU).[6][7]
p-ToluenesulfonylTosHighly stable, orthogonal to Fmoc and Boc strategies.Harsh conditions: strong acids (e.g., HF) or reducing conditions (e.g., Na/liquid ammonia, Mg/MeOH).[1][7][8]
MethanesulfonylMsSimple alkylsulfonyl group.Reductive cleavage.[1]

Performance and Applications:

The o-NBS group is particularly noteworthy for its utility in the synthesis of N-alkylated peptides. The electron-withdrawing nitro group increases the acidity of the sulfonamide proton, facilitating selective alkylation. Deprotection is achieved under mild, nucleophilic conditions, preserving acid-labile side-chain protecting groups. One study reported the synthesis of the thrombin receptor activating peptide (SFLLRN) using o-NBS protected amino acids, achieving a purity of 85%.[6]

The Tosyl group, due to its exceptional stability, is generally not used for temporary Nα-protection in standard SPPS but can be valuable for specific applications where a highly robust protecting group is required.[3] Its removal necessitates harsh conditions that can limit its compatibility with sensitive peptides.

Experimental Protocols

Protocol 1: Protection of an Amino Acid with o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)

This protocol describes a general procedure for the protection of the α-amino group of an amino acid.

Materials:

  • Amino acid

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in a 1M solution of sodium carbonate in water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of o-NBS-Cl in dioxane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the o-NBS-protected amino acid.

Protocol 2: Deprotection of an o-NBS Protected Peptide on Resin

This protocol outlines the removal of the o-NBS group from a resin-bound peptide.

Materials:

  • o-NBS-protected peptide-resin

  • β-mercaptoethanol (BME)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the o-NBS-protected peptide-resin in DMF.

  • Prepare a deprotection solution of 10 equivalents of BME and DBU in DMF.

  • Treat the resin with the deprotection solution for 30 minutes at room temperature.[6]

  • The completion of the deprotection is often indicated by the formation of a bright yellow color.[6]

  • Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.

Protocol 3: Final Cleavage of an Arg(Pbf)-Containing Peptide from Resin

This protocol describes the final cleavage and deprotection of a peptide synthesized using an Arg(Pbf) protecting group.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake at room temperature for 1.5 to 3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Logical Relationships and Orthogonality

The strategic selection of protecting groups is governed by the principle of orthogonality, which dictates that each class of protecting group can be removed under conditions that do not affect the others. Sulfonyl protecting groups can be integrated into orthogonal protection schemes in various ways.

cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc Nα-Fmoc (Base Labile) tBu Side-Chain-tBu (Acid Labile) Deprotection_Acid TFA Fmoc->Deprotection_Acid Stable Deprotection_Strong_Acid Strong Acid (e.g., HF) Fmoc->Deprotection_Strong_Acid Stable Deprotection_Nucleophile Nucleophile (e.g., Thiol) Fmoc->Deprotection_Nucleophile Stable Pbf Arg(Pbf) (Acid Labile) Deprotection_Base Base (e.g., Piperidine) tBu->Deprotection_Base Stable oNBS_Fmoc Nα-oNBS (Nucleophile Labile) Pbf->Deprotection_Base Stable oNBS_Fmoc->Deprotection_Base oNBS_Fmoc->Deprotection_Acid Stable Boc Nα-Boc (Acid Labile) Bzl Side-Chain-Bzl (Strong Acid Labile) Boc->Deprotection_Strong_Acid Tos_Boc Arg(Tos) (Strong Acid Labile) Deprotection_Base->Fmoc Removes Deprotection_Acid->tBu Deprotection_Acid->Pbf Removes Deprotection_Acid->Boc Removes Deprotection_Strong_Acid->Bzl Removes Deprotection_Strong_Acid->Tos_Boc Removes Deprotection_Nucleophile->oNBS_Fmoc Removes

References

LC-MS/MS method validation for 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LC-MS/MS Method Validation for Sulfonyl Chloride Derivatives

This guide provides an objective comparison of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method validation for the analysis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride and its derivatives. Given the reactive nature of sulfonyl chlorides, this document leverages data from closely related compounds to present a comprehensive overview for researchers, scientists, and drug development professionals. The guide contrasts the LC-MS/MS methodology with alternative analytical techniques, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The selection of an analytical method for quantifying sulfonyl chloride derivatives, which are often reactive process-related impurities, depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is a powerful technique for this purpose due to its high sensitivity and specificity, especially for detecting trace-level genotoxic impurities.[1][2]

Table 1: Quantitative Comparison of Analytical Methods for Sulfonyl Chloride and Nitroaromatic Compounds

ParameterLC-MS/MS (with Derivatization)HPLC-UVGC-MS/MS
Analyte Example Genotoxic Sulfonyl Chloride Impurity[3][4]Nitroaromatic Compounds[5]Volatile/Semi-volatile Impurities[1]
Linearity (R²) > 0.999[3][4]Typically > 0.99Typically > 0.99
Limit of Detection (LOD) 0.0719 µg/mL[3]Low ppb range[5]Picogram (pg) level
Limit of Quantification (LOQ) 0.1438 µg/mL[3]Mid-ppb range[5]Nanogram (ng) to pg level
Accuracy (% Recovery) 96.82% - 104.42%[3][4]~110% (for specific methods)[5]Method dependent, typically 80-120%
Precision (% RSD) < 15%[3]< 5% CV (for specific methods)[5]< 15%
Selectivity Very High (based on m/z)[2]Moderate (risk of co-elution)High (based on fragmentation)[1]
Matrix Effect Potential for ion suppression/enhancement[6]Lower susceptibility than MSCan be significant
Derivatization Often required to enhance sensitivity[3][4]Not usually requiredMay be needed for non-volatile analytes

Experimental Protocols

A detailed and robust experimental protocol is fundamental for a successful method validation. Below is a representative LC-MS/MS protocol for the analysis of a sulfonyl chloride impurity, based on established methods for similar compounds.[3][4]

Protocol: LC-MS/MS Method for Sulfonyl Chloride Impurity Analysis

1. Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of a target sulfonyl chloride derivative in an active pharmaceutical ingredient (API).

2. Sample Preparation (with Derivatization): Due to the reactivity and poor ionization efficiency of sulfonyl chlorides, in-situ derivatization is often employed to enhance detection sensitivity.[3][7]

  • Reagents: Benzylamine (derivatizing agent), Acetonitrile (ACN), 10 mM Ammonium Acetate with 0.1% Formic Acid in Water.

  • Procedure:

    • Accurately weigh the API sample into a volumetric flask.

    • Add a solution of benzylamine in acetonitrile to the flask.

    • Allow the derivatization reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time.[8]

    • After cooling, dilute the mixture to the final volume with the mobile phase diluent.

    • The derivatization converts the sulfonyl chloride into a more stable and readily ionizable sulfonamide derivative.

3. Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[9]

  • Column: Kromasil-C8 (150 mm × 4.6 mm, 5 µm) or equivalent.[3][4]

  • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: Isocratic (e.g., 40:60 v/v A:B) or a suitable gradient to resolve the analyte from matrix components.

  • Flow Rate: 1.2 mL/min.[3]

  • Column Temperature: 45°C.[9]

  • Injection Volume: 10 µL.

4. Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the derivatized analyte. For example, for a benzylamine-derivatized sulfonyl chloride, the transition would be based on the molecular ion of the resulting sulfonamide and its characteristic fragment ions.

  • Source Parameters: Optimize nebulizing gas flow, drying gas flow, heat block temperature, and other source-dependent parameters to maximize signal intensity.[9]

5. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [1][3]

  • Specificity: Analyze blank samples, placebo, and spiked samples to ensure no interference at the retention time of the analyte.[6]

  • Linearity: Prepare calibration standards over a specified range (e.g., LOQ to 200% of the target concentration). The correlation coefficient (R²) should be ≥ 0.99.[9]

  • Accuracy: Perform recovery studies by spiking the analyte into the sample matrix at multiple concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 70-130% for trace impurities.[3][10]

  • Precision:

    • Repeatability (Intra-day): Analyze multiple preparations of a sample at the same concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The Relative Standard Deviation (%RSD) should not exceed 15%.[3][10]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.[1]

Visualizations: Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH Q2 R1) p1 Weigh API Sample p2 Add Derivatizing Agent (e.g., Benzylamine in ACN) p1->p2 p3 Incubate (Controlled Temp/Time) p2->p3 p4 Dilute to Volume p3->p4 a1 Inject Sample onto C8 Column p4->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization (Positive Mode) a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 v1 Specificity a4->v1 Data Acquisition v2 Linearity & Range v3 Accuracy (% Recovery) v4 Precision (% RSD) v5 LOD & LOQ v6 Robustness decision decision method method start Start: Define Analytical Need (e.g., Impurity Quantification) q1 Trace Level (<10 ppm) Required? start->q1 q2 High Matrix Complexity? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Analyte Volatile & Thermally Stable? q2->q3 No q2->lcms Yes hplcuv HPLC-UV q3->hplcuv No gcms GC-MS/MS q3->gcms Yes

References

Unveiling the Optimal Derivatization Agent for Thiol Analysis in Complex Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of thiols in complex biological matrices, the choice of derivatization agent is paramount. This guide provides a comprehensive comparison of commonly employed reagents, with a special focus on the performance characteristics of established agents while also considering the potential of lesser-known compounds like 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride (DCNB-SC).

The accurate measurement of low-molecular-weight thiols, such as glutathione, cysteine, and homocysteine, in biological samples like plasma, urine, and tissue homogenates is critical for understanding cellular redox status and its implications in various disease states. Due to the inherent instability and often low abundance of these molecules, derivatization is a crucial step to enhance their stability, chromatographic retention, and detection sensitivity, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors.

While this compound (DCNB-SC) is commercially available and utilized as an intermediate in chemical synthesis, a comprehensive review of scientific literature reveals a significant lack of published data on its application and performance as a derivatization agent for thiol analysis in complex biological samples. In contrast, several other reagents have been extensively validated and are routinely used for this purpose. This guide will focus on the performance of these established alternatives.

Comparative Performance of Thiol Derivatization Agents

The selection of an appropriate derivatization agent depends on several factors, including reaction efficiency, stability of the formed derivatives, and compatibility with the chosen analytical platform. Below is a summary of the performance of well-established thiol derivatization reagents.

Derivatization ReagentAnalyte(s)Sample MatrixMethodLinearity (r²)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Recovery (%)Lower Limit of Quantitation (LLOQ)
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) Cysteine, Cysteinylglycine, Homocysteine, γ-Glutamylcysteine, GlutathionePig TissueUHPLC-Fluorescence> 0.99< 5%< 10%95.4 - 102.215 nmol/g (Cys, CysGly, Hcys, γ-GluCys), 150 nmol/g (GSH)
Monobromobimane (mBBr) Glutathione, γ-Glutamylcysteine, CysteinePlant TissuesHPLC-FluorescenceNot specifiedNot specifiedNot specified96.7 - 97.63 nM (for GSH)

Table 1: Performance Characteristics of Common Thiol Derivatization Reagents. This table summarizes key performance metrics for ABD-F and mBBr based on published studies, demonstrating their suitability for quantitative thiol analysis in biological matrices.[1][2]

Experimental Protocols: A Closer Look at Established Methods

Detailed and validated experimental protocols are essential for reproducible and accurate results. Here, we outline the methodologies for two widely used thiol derivatization agents.

Protocol for Thiol Derivatization using 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) in Tissue Samples[1]
  • Sample Preparation: Tissue is homogenized and deproteinized using trichloroacetic acid.

  • Reduction: The acid-soluble fraction of the tissue homogenate is treated with tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) to reduce any disulfide bonds.

  • Derivatization: The sample is then derivatized with ABD-F.

  • Analysis: The derivatized amino thiols are separated using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and detected by fluorescence.

Protocol for Thiol Derivatization using Monobromobimane (mBBr) in Plant Tissues[2]
  • Extraction: Thiols are extracted from the samples using 0.1 M HCl.

  • Derivatization: An automated pre-column derivatization is performed using the monobromobimane reagent. The reaction is optimized for pH and time to ensure high thiol selectivity and sensitivity.[2]

  • Analysis: The resulting derivatives are separated by HPLC and quantified using a fluorescence detector.

Visualizing Key Processes in Thiol Analysis

To further elucidate the critical pathways and workflows involved in thiol analysis, the following diagrams are provided.

Glutathione Signaling Pathway ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase (GPx) ROS->GPx detoxified by GSH Glutathione (GSH) (Reduced) GSH->GPx donates electron Cellular_Protection Cellular Protection & Redox Signaling GSH->Cellular_Protection GSSG Glutathione Disulfide (GSSG) (Oxidized) GR Glutathione Reductase (GR) GSSG->GR reduced by GPx->GSSG produces GR->GSH regenerates NADP NADP+ GR->NADP NADPH NADPH NADPH->GR provides reducing power

Caption: Glutathione's role in redox signaling and cellular protection.

Experimental Workflow for Thiol Analysis Sample Complex Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Reduction Reduction of Disulfides (e.g., with TCEP) Homogenization->Reduction Derivatization Derivatization with Thiol-Specific Reagent Reduction->Derivatization LC_MS LC-MS/MS or HPLC-Fluorescence Analysis Derivatization->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Comparative Guide to the Applications of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the production of agrochemicals and pharmaceuticals, and as a protecting group for amines. Its reactivity is enhanced by the presence of electron-withdrawing chloro and nitro groups, making it a valuable tool for the construction of complex organic molecules.[1] This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental protocols.

Application in Amine Protection

The 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) group serves as a robust protecting group for primary and secondary amines. The resulting sulfonamide is stable under various reaction conditions.

Comparison with Alternative Sulfonyl Chlorides for Amine Protection

Here is a comparison with other commonly used sulfonyl chlorides for amine protection:

ReagentKey FeaturesDeprotection Conditions
This compound Highly activated due to strong electron-withdrawing groups, expected to provide high yields in protection reactions.Thiol-based reagents (e.g., thiophenol, 2-mercaptoethanol) with a base (e.g., K₂CO₃, DBU).
2-Nitrobenzenesulfonyl chloride Good reactivity, widely used for amine protection. The resulting "nosyl" group is readily cleaved.Thiolates (e.g., thiophenol/K₂CO₃), facilitating nucleophilic aromatic substitution.
4-Nitrobenzenesulfonyl chloride Similar to the 2-nitro isomer, offering good reactivity and established deprotection protocols.Thiolates, similar to the 2-nitrobenzenesulfonyl group.
p-Toluenesulfonyl chloride (Ts-Cl) Less reactive than nitro-substituted analogs. The resulting "tosyl" group is very stable and requires harsher deprotection conditions.Strong acid (e.g., HBr/AcOH) or reductive cleavage (e.g., Na/NH₃).

Experimental Protocol: Protection of a Primary Amine with a generic Nitrobenzenesulfonyl Chloride

This protocol is adapted from established procedures for other nitrobenzenesulfonyl chlorides and is expected to be applicable to this compound with minor modifications.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add the base (Et₃N or DIPEA) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Deprotection of the 2,6-Dichloro-3-nitrobenzenesulfonyl (Dns) Group

The Dns group is typically removed under mild conditions using a thiol and a base. The electron-withdrawing groups on the aromatic ring facilitate nucleophilic aromatic substitution.

Experimental Protocol: Deprotection of a Dns-protected Amine

Materials:

  • Dns-protected amine (1.0 equiv)

  • Thiophenol (5.0 equiv)

  • Potassium carbonate (K₂CO₃) (5.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve the Dns-protected amine in ACN or DMF.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the mixture at room temperature for 3-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Amine Protection and Deprotection using this compound

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine Reaction_P Reaction Amine->Reaction_P Reagent 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride Reagent->Reaction_P Base Base (e.g., Et3N) Base->Reaction_P Solvent_P Solvent (e.g., DCM) Solvent_P->Reaction_P Protected_Amine Dns-Protected Amine (Sulfonamide) Reaction_D Reaction Protected_Amine->Reaction_D Reaction_P->Protected_Amine Thiol Thiol (e.g., Thiophenol) Thiol->Reaction_D Base_D Base (e.g., K2CO3) Base_D->Reaction_D Solvent_D Solvent (e.g., ACN) Solvent_D->Reaction_D Deprotected_Amine Deprotected Amine Reaction_D->Deprotected_Amine

Caption: General workflow for the protection of an amine with this compound and subsequent deprotection.

Application in Agrochemical Synthesis

This compound is a key building block for the synthesis of various agrochemicals, particularly herbicides and fungicides. The sulfonamide linkage is a common feature in many biologically active molecules.

Performance and Comparison

Specific performance data for this compound in the synthesis of commercial agrochemicals is often proprietary and not publicly available. However, the general synthetic route involves the reaction of the sulfonyl chloride with a suitable amine or other nucleophile to introduce the 2,6-dichloro-3-nitrophenylsulfonyl moiety into the final product.

The choice of a particular sulfonyl chloride in agrochemical synthesis depends on several factors, including:

  • Reactivity and Yield: Highly reactive sulfonyl chlorides like the title compound are often preferred to ensure high conversion and yield.

  • Cost-effectiveness: The overall cost of the starting materials is a crucial factor in large-scale production.

  • Biological Activity: The substituents on the phenyl ring can significantly influence the biological activity of the final product. The unique substitution pattern of this compound may impart specific desirable properties to the resulting agrochemical.

While direct comparative data is scarce, the fungicidal and herbicidal activity of various sulfonamide derivatives is well-documented. For instance, a range of arylsulfonamides have been synthesized and evaluated for their in vitro antifungal activity against various fungal strains.[2][3][4] The synthesis of these compounds typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.

Illustrative Synthetic Pathway for a Fungicidal Sulfonamide

G Reagent 2,6-Dichloro-3-nitrobenzene- 1-sulfonyl chloride Reaction Sulfonamide Formation Reagent->Reaction Amine Bioactive Amine (R-NH2) Amine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Sulfonamide Biologically Active Sulfonamide Reaction->Sulfonamide

Caption: General synthetic pathway for the preparation of a biologically active sulfonamide using this compound.

Conclusion

This compound is a highly reactive and versatile reagent with important applications in organic synthesis. Its primary uses as a protecting group for amines and as a precursor for agrochemicals are well-established. The presence of multiple electron-withdrawing groups enhances its reactivity, likely leading to high yields in sulfonamide formation. While direct quantitative comparisons with other sulfonyl chlorides are limited in the available literature, its chemical properties suggest it is a powerful tool for synthetic chemists. The provided experimental protocols offer a starting point for its utilization in the laboratory. Further research documenting its performance in various synthetic transformations would be beneficial for a more comprehensive comparative analysis.

References

A Comparative Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the protection of primary and secondary amines, a variety of sulfonyl chlorides are employed, each with a distinct profile of reactivity, stability, and cleavage conditions. This guide provides a comprehensive comparison of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride (Dns-Cl) with other commonly used sulfonyl chloride reagents, supported by experimental data and detailed protocols.

Superior Performance of this compound (Dns-Cl)

This compound stands out as a highly effective reagent for the protection of amines, forming stable sulfonamides (Dns-amides). The primary advantages of the Dns group lie in its enhanced stability and the mild conditions required for its removal, offering a significant improvement over traditional sulfonyl protecting groups.

The presence of a nitro group on the benzene ring is a key feature of the "nosyl" family of protecting groups, which also includes 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups. This electron-withdrawing group is crucial for facilitating the cleavage of the sulfonamide bond under mild nucleophilic conditions, typically with a thiol nucleophile.[1][2] This contrasts sharply with the harsh reductive conditions required to cleave more traditional sulfonyl groups like p-toluenesulfonyl (tosyl or Ts).[2]

The addition of two chloro substituents in the 2 and 6 positions of the benzene ring in Dns-Cl is believed to further enhance the electrophilicity of the sulfonyl chloride, potentially leading to faster and more efficient protection of amines. Moreover, these electron-withdrawing chloro groups contribute to the stability of the resulting Dns-amide, making it robust enough to withstand a variety of reaction conditions encountered in complex synthetic pathways.[3]

Comparative Data: Dns-Cl vs. Other Sulfonyl Chlorides

The following table summarizes the key performance characteristics of Dns-Cl in comparison to other widely used sulfonyl chlorides for the protection of amines.

ReagentStructureProtection ConditionsDeprotection ConditionsKey Advantages
This compound (Dns-Cl) this compoundAmine, Base (e.g., Et3N, pyridine), CH2Cl2, 0 °C to rtThiol (e.g., thiophenol, 2-mercaptoethanol), Base (e.g., K2CO3, DBU), DMF, rtHigh stability of protected amine; mild and selective deprotection.[3]
2-Nitrobenzenesulfonyl chloride (o-NsCl) 2-Nitrobenzenesulfonyl chlorideAmine, Base (e.g., Et3N, pyridine), CH2Cl2, 0 °C to rt[4]Thiol (e.g., thiophenol), Base (e.g., K2CO3), DMF, rt[1]Mild and selective deprotection.[1]
4-Nitrobenzenesulfonyl chloride (p-NsCl) 4-Nitrobenzenesulfonyl chlorideAmine, Base (e.g., Et3N, pyridine), CH2Cl2, 0 °C to rtThiol (e.g., thiophenol), Base (e.g., K2CO3), DMF, rt[5]Mild and selective deprotection.
p-Toluenesulfonyl chloride (Ts-Cl) p-Toluenesulfonyl chlorideAmine, Pyridine or Et3N/DMAP, CH2Cl2, 0 °C to rtHarsh reductive conditions (e.g., Na/NH3, SmI2, Mg/MeOH)High stability of protected amine.[2]

Experimental Protocols

General Procedure for the Protection of Primary Amines with Dns-Cl

This protocol is based on established methods for the sulfonylation of amines.[4]

Materials:

  • Primary amine

  • This compound (Dns-Cl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (CH2Cl2), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 to 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 to 1.2 equiv) in anhydrous dichloromethane to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

General Procedure for the Deprotection of Dns-Amides

This protocol is adapted from the well-established Fukuyama deprotection of nitrobenzenesulfonamides.[1]

Materials:

  • Dns-protected amine (Dns-amide)

  • Thiophenol or 2-mercaptoethanol

  • Potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the Dns-amide (1.0 equiv) in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (2.0 to 3.0 equiv) to the solution.

  • Add thiophenol (2.0 to 3.0 equiv) to the mixture with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the application of Dns-Cl as a protecting group for amines.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Primary/Secondary Amine (R-NH₂ or R₂NH) DnsAmide Protected Amine (Dns-Amide) Amine->DnsAmide DnsCl Dns-Cl (2,6-Dichloro-3-nitro- benzene-1-sulfonyl chloride) DnsCl->DnsAmide Base Base (e.g., Et₃N) Base->DnsAmide ProtectedAmine Protected Amine (Dns-Amide) DeprotectedAmine Deprotected Amine (R-NH₂ or R₂NH) ProtectedAmine->DeprotectedAmine Thiol Thiol (e.g., PhSH) Thiol->DeprotectedAmine Base2 Base (e.g., K₂CO₃) Base2->DeprotectedAmine

Caption: General workflow for amine protection using Dns-Cl and subsequent deprotection.

DeprotectionMechanism DnsAmide Dns-Amide Meisenheimer Meisenheimer Complex DnsAmide->Meisenheimer Thiolate Thiolate (PhS⁻) Thiolate->Meisenheimer + DeprotectedAmine Free Amine Meisenheimer->DeprotectedAmine Rearrangement & SO₂ Extrusion Byproducts Byproducts Meisenheimer->Byproducts

Caption: Simplified mechanism of Dns-amide cleavage via a Meisenheimer complex.

Conclusion

This compound offers a compelling combination of stability and mild, selective cleavage for the protection of amines. The presence of both a nitro group and two chloro substituents on the aromatic ring enhances its utility in complex organic syntheses. For researchers and drug development professionals seeking a robust and versatile protecting group for primary and secondary amines, Dns-Cl represents a superior alternative to traditional sulfonyl chlorides, facilitating the efficient construction of complex molecular architectures.

References

spectroscopic analysis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of sulfonamide derivatives, focusing on compounds derived from benzenesulfonyl chlorides. Due to the limited availability of published data on derivatives of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, this guide utilizes data from structurally similar compounds to provide a relevant and informative comparison. The objective is to offer a clear, data-driven overview of the spectroscopic characteristics of this important class of molecules, aiding in their identification and characterization.

Introduction to Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of novel sulfonamide derivatives is a continuous effort in drug discovery. Spectroscopic analysis is the cornerstone of characterizing these newly synthesized molecules, providing definitive evidence of their structure and purity. This guide will focus on the key spectroscopic techniques used for this purpose: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

To illustrate the spectroscopic features of sulfonamides, we will compare the data for three representative compounds:

  • N-Phenyl-4-chlorobenzenesulfonamide: A simple N-aryl sulfonamide.

  • 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide: An N-aryl sulfonamide with an electron-donating group.

  • Sulfamethoxazole: A clinically important sulfonamide containing a heterocyclic amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound¹H NMR (ppm)¹³C NMR (ppm)
N-Phenyl-4-chlorobenzenesulfonamide [1]7.72 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H)139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide [1]7.64 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 6.93 (s, 1H, NH), 6.77 (d, J = 8.8 Hz, 2H), 3.76 (s, 3H, OCH₃)158.2, 139.4, 137.4, 129.3, 128.8, 128.4, 125.7, 114.6, 55.5
Sulfamethoxazole (in DMSO-d₆)11.55 (s, 1H, SO₂NH), 7.63 (d, J = 8.8 Hz, 2H), 6.66 (d, J = 8.8 Hz, 2H), 6.10 (s, 1H, isoxazole-H), 5.96 (s, 2H, NH₂), 2.27 (s, 3H, CH₃)169.4, 157.9, 152.7, 128.9, 121.1, 113.2, 95.9, 12.1

Note: The data for Sulfamethoxazole is typically reported in DMSO-d₆ due to solubility.

Key Observations:

  • The protons on the benzenesulfonyl ring typically appear in the downfield region (7.4-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl group.

  • The N-H proton of the sulfonamide group is often broad and its chemical shift can vary depending on the solvent and concentration. In the provided example, it appears at 6.93 ppm.

  • The chemical shifts of the protons on the N-aryl or N-heterocyclic substituent are influenced by the sulfonamide group and any other substituents present.

  • In the ¹³C NMR spectra, the carbon atoms of the benzenesulfonyl ring show characteristic chemical shifts, with the carbon atom attached to the sulfonyl group appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sulfonamide group has very characteristic absorption bands.

Table 2: Typical IR Absorption Frequencies for Sulfonamides

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
S=O (Sulfonyl)Asymmetric Stretching1370 - 1330
S=O (Sulfonyl)Symmetric Stretching1180 - 1160
N-H (Sulfonamide)Stretching3300 - 3230
C-N Stretching1350 - 1250
Aromatic C-H Stretching3100 - 3000
Aromatic C=C Stretching1600 - 1450
C-Cl Stretching800 - 600
NO₂ (Nitro)Asymmetric Stretching1560 - 1515
NO₂ (Nitro)Symmetric Stretching1355 - 1315

For derivatives of this compound, one would expect to see the characteristic S=O and N-H stretching frequencies of the sulfonamide group, in addition to strong absorption bands for the C-Cl and NO₂ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Common Fragmentation Patterns for Sulfonamides:

  • Cleavage of the S-N bond: This is a very common fragmentation pathway, leading to the formation of ions corresponding to the sulfonyl group and the amine fragment.

  • Loss of SO₂: Fragmentation with the loss of a sulfur dioxide molecule (64 Da) is frequently observed.

  • Fragmentation of the N-substituent: The aryl or heterocyclic group attached to the nitrogen can undergo its own characteristic fragmentation.

For a sulfonamide derived from this compound, the mass spectrum would be expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms. Key fragments would likely correspond to the loss of the amine, SO₂, and potentially the nitro group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of sulfonamide derivatives.

General Synthesis of N-Aryl Benzenesulfonamides
  • Reaction Setup: To a solution of the desired aniline (1.0 mmol) in a suitable solvent (e.g., pyridine, dichloromethane, or a biphasic system with water) is added the benzenesulfonyl chloride (1.1 mmol) portion-wise at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to afford the pure sulfonamide derivative.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples are typically analyzed as KBr pellets, and liquid samples as thin films.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualizing the Synthesis Workflow

The general workflow for the synthesis of N-aryl sulfonamide derivatives can be visualized as follows:

Synthesis_Workflow reagents Benzenesulfonyl Chloride + Amine/Aniline reaction Reaction (Solvent, Base) reagents->reaction 1. Mixing workup Aqueous Work-up & Acidification reaction->workup 2. Quenching purification Purification (Recrystallization) workup->purification 3. Isolation product Pure Sulfonamide Derivative purification->product 4. Final Product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis Characterization

Caption: General workflow for the synthesis and characterization of sulfonamide derivatives.

Conclusion

The spectroscopic analysis of sulfonamide derivatives provides invaluable information for their structural elucidation and characterization. While direct data for derivatives of this compound are scarce, the comparative data from analogous compounds presented in this guide offer a solid foundation for researchers in the field. The characteristic NMR signals, IR absorption bands, and mass spectrometric fragmentation patterns serve as reliable fingerprints for the identification of this important class of molecules. Further research into the synthesis and detailed spectroscopic analysis of derivatives from this compound is warranted to expand the available data and aid in the development of new therapeutic agents.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The following document provides critical safety information and detailed logistical procedures for the proper handling and disposal of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride (CAS No. 276702-53-5). Adherence to these guidelines is essential for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a chemical compound that, based on data from structurally similar compounds, should be handled with extreme care. It is classified as a corrosive solid that can cause severe skin burns and eye damage. Inhalation, ingestion, or skin contact may be harmful.

Key Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3]Wear protective gloves, protective clothing, and face protection.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[2][3]Wear eye protection such as goggles or a face shield.[2]
Acute Toxicity (if inhaled/ingested/in contact with skin) May be toxic if swallowed, in contact with skin, or if inhaled.[4][5]Do not breathe dusts or mists. Use only in a well-ventilated area or under a chemical fume hood.[1][2]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects. Should not be released into the environment.[4]Avoid release to the environment. Do not allow material to contaminate ground water systems.[2]

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

EquipmentSpecificationPurpose
Eye Protection Goggles or a face shield.[2]To prevent severe eye damage from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin burns and absorption.
Skin and Body Protection Long-sleeved lab coat and appropriate chemical-resistant clothing.To protect skin from contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[2]To prevent inhalation of harmful dust.

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all federal, state, and local hazardous waste regulations. This compound is considered a hazardous waste.

Step-by-Step Disposal Protocol:

  • Container Management:

    • Keep the waste chemical in its original or a compatible, properly labeled, and sealed container.

    • Ensure the exterior of the container is not contaminated.

  • Waste Segregation:

    • Do not mix with non-hazardous waste.

    • Store away from incompatible materials such as strong bases and oxidizing agents.[2]

  • Collection of Spilled Material:

    • In case of a spill, wear appropriate PPE.

    • Carefully sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid creating dust.[6]

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[6]

    • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Always consult with your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance.

Logical Workflow for Disposal

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) C Place Waste in a Compatible, Labeled Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Seal Container Securely C->D E Store in a Designated Hazardous Waste Area D->E F Segregate from Incompatible Materials E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Transport to an Approved Waste Disposal Facility G->H

Caption: Disposal workflow for this compound.

Experimental Protocols

While specific experimental protocols involving this exact compound are not publicly available, the handling procedures would be similar to those for other hazardous solid reagents.

General Handling Protocol in a Laboratory Setting:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6] All necessary PPE should be donned.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid material within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools.[1]

  • Reaction Setup: If used in a reaction, add the compound slowly to the reaction vessel. Be aware that it may react with water.[6]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1] Decontaminate all equipment that came into contact with the chemical.

  • Waste Collection: Collect all residues and contaminated materials in a designated hazardous waste container for proper disposal.

References

Personal protective equipment for handling 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety information for structurally similar compounds, including other chlorinated and nitrated benzene sulfonyl chlorides. A specific Safety Data Sheet (SDS) for 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride was not available. Therefore, all recommendations should be treated as a baseline, and a thorough risk assessment should be conducted before handling this chemical.

Immediate Safety and Hazard Profile

This compound is a potentially hazardous chemical. Based on data from analogous compounds, it should be handled with extreme care in a controlled laboratory setting.

Primary Hazards:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][2]

  • Reactivity: Likely reacts with water, moisture, and bases, which may be exothermic and could release corrosive or toxic fumes.[2][3]

  • Toxicity: Inhalation of dust or fumes may be harmful and can cause respiratory tract irritation.[2][4] Toxic if swallowed, in contact with skin, or if inhaled.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A full-face shield is also recommended.[2][6]Protects against splashes of corrosive material and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][6] Always inspect gloves for integrity before use and change them immediately if contaminated.[6]Prevents severe skin burns upon contact.[2]
Body Protection A chemical-resistant and flame-resistant lab coat or apron, kept fully buttoned.[2][6]Protects skin and personal clothing from contamination.[2]
Respiratory Protection All handling must be performed in a certified chemical fume hood.[2][4] If there is a risk of dust formation or work outside a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]Prevents inhalation of corrosive vapors, dust, and acidic gases.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[6]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[6]

  • Avoid the formation of dust during handling.[6]

3. During the Experiment:

  • Keep all containers clearly labeled.

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[10]

Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the fume hood is operational to manage vapors.[2]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[6]

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[4]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.

Disposal Plan

Disposal of this compound and contaminated materials must be handled as hazardous waste.

1. Waste Collection:

  • Collect waste material in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards (e.g., Corrosive, Water-Reactive).

  • Do not mix with other waste.[4]

2. Neutralization of Small, Residual Quantities (e.g., from cleaning glassware):

  • This procedure should only be performed by trained personnel in a chemical fume hood.

  • Prepare a container with a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide, and place it in an ice bath to manage the exothermic reaction.[4]

  • Slowly and carefully add the sulfonyl chloride waste to the basic solution with constant stirring. Never add the base to the sulfonyl chloride. [4]

  • Monitor the pH to ensure it remains basic throughout the addition.[4]

  • Once the reaction is complete and the solution is neutralized, it can be collected as aqueous hazardous waste.

3. Bulk Quantities and Contaminated Materials:

  • Bulk quantities of the chemical and any contaminated materials (e.g., absorbent from a spill) must be disposed of through an approved hazardous waste disposal facility.[4]

  • Ensure the waste container is tightly sealed before collection.

Safe Handling Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_1->prep_2 prep_3 Work in Chemical Fume Hood prep_2->prep_3 handle_1 Weigh and Transfer in Hood prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 handle_3 Store Properly in a Cool, Dry, Ventilated Area handle_2->handle_3 disp_1 Segregate Waste handle_2->disp_1 em_1 Spill Occurs handle_2->em_1 If spill occurs disp_2 Neutralize Small Residues with Base (in fume hood, with cooling) disp_1->disp_2 disp_3 Package Bulk Waste and Contaminated Materials disp_1->disp_3 disp_4 Dispose via Approved Hazardous Waste Facility disp_3->disp_4 em_2 Evacuate, Ventilate, Don PPE em_1->em_2 em_3 Contain with Inert Absorbent em_2->em_3 em_4 Collect and Dispose as Hazardous Waste em_3->em_4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.